molecular formula C9H12ClNO2 B3149710 4-[(Methylamino)methyl]benzoic acid hydrochloride CAS No. 67688-73-7

4-[(Methylamino)methyl]benzoic acid hydrochloride

Cat. No.: B3149710
CAS No.: 67688-73-7
M. Wt: 201.65 g/mol
InChI Key: PUCDEISRIQQPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Methylamino)methyl]benzoic acid hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(Methylamino)methyl]benzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(Methylamino)methyl]benzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methylaminomethyl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-10-6-7-2-4-8(5-3-7)9(11)12;/h2-5,10H,6H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCDEISRIQQPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67688-73-7
Record name Benzoic acid, 4-[(methylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67688-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Comprehensive Technical Guide on 4-[(Methylamino)methyl]benzoic Acid Hydrochloride (CAS 67688-73-7)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of peptidomimetics, targeted protein degraders (PROTACs), and small-molecule drug design, the selection of bifunctional linkers dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a therapeutic candidate. 4-[(Methylamino)methyl]benzoic acid hydrochloride (CAS 67688-73-7) is a highly specialized, rigid building block bridging the gap between flexible aliphatic chains and highly constrained aromatic systems.

This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical properties, its strategic utility in modulating peptide permeability via N-methylation, and field-proven synthetic protocols for its incorporation into complex molecular architectures.

Physicochemical Profiling

Understanding the baseline properties of 4-[(Methylamino)methyl]benzoic acid hydrochloride is critical for predicting its behavior in organic synthesis and biological systems. The hydrochloride salt form is specifically utilized to prevent auto-condensation and polymerization of the amino acid during long-term storage.

PropertySpecification
Chemical Name 4-[(Methylamino)methyl]benzoic acid hydrochloride
CAS Number 67688-73-7 (Base CAS: 96084-38-7)
Molecular Formula C₉H₁₁NO₂ · HCl
Molecular Weight 201.65 g/mol
LogP -1.02
Salt Form Hydrochloride (HCl)
Key Functional Groups Secondary amine (N-methyl), Carboxylic acid, Phenyl ring

Mechanistic Utility in Drug Design

The structural architecture of 4-[(Methylamino)methyl]benzoic acid offers two distinct mechanistic advantages in drug development: conformational restriction and N-methylation .

The Causality of Conformational Restriction

Traditional flexible linkers (e.g., PEG chains or alkyl spacers) suffer from a high entropic penalty upon binding to a target receptor. By embedding a phenyl ring between the carboxylic acid and the amine, the degrees of rotational freedom are drastically reduced. This pre-organization locks the molecule into an extended conformation, lowering the entropic cost of target engagement and often resulting in a higher binding affinity.

The Pharmacokinetic Power of N-Methylation

The presence of the secondary amine (the methylamino group) is a deliberate design choice over its primary amine counterpart (e.g., p-aminomethylbenzoic acid, PAMBA). As demonstrated by Chatterjee et al., backbone N-methylation drastically improves both the metabolic stability and intestinal permeability of peptide-based drugs[1].

The causality is twofold:

  • Loss of a Hydrogen Bond Donor (HBD): The N-methyl group replaces a polar N-H bond, increasing the overall lipophilicity of the molecule and reducing the desolvation energy required for the drug to passively diffuse across lipid bilayers[2][3].

  • Steric Shielding: The bulky methyl group introduces steric hindrance around the adjacent amide bond (once coupled), preventing recognition and cleavage by proteolytic enzymes in the plasma and gastrointestinal tract[1].

PK_Modulation Base 4-[(Methylamino)methyl] benzoic acid Rigid Phenyl Ring (Conformational Restriction) Base->Rigid NMethyl N-Methyl Group (Secondary Amine) Base->NMethyl Entropy Reduced Entropic Penalty Upon Target Binding Rigid->Entropy HBD Loss of H-Bond Donor & Steric Shielding NMethyl->HBD Affinity Increased Target Affinity Entropy->Affinity PK Enhanced Permeability & Protease Stability HBD->PK

Pharmacokinetic modulation via structural rigidification and N-methylation.

Synthetic Workflows & Experimental Protocols

Incorporating 4-[(Methylamino)methyl]benzoic acid into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires specialized conditions. The secondary amine is significantly less nucleophilic than a primary amine due to steric hindrance, necessitating highly reactive coupling agents and orthogonal validation methods[4][5].

Protocol: Amide Coupling in SPPS

Step 1: Reagent Preparation & Neutralization Because the building block is a hydrochloride salt, it must be neutralized in situ to liberate the free amine and carboxylate for coupling.

  • Weigh 3.0 equivalents (eq) of 4-[(Methylamino)methyl]benzoic acid hydrochloride relative to the resin loading capacity.

  • Dissolve in anhydrous N,N-Dimethylformamide (DMF).

  • Add 6.0 eq of N,N-Diisopropylethylamine (DIEA) to neutralize the HCl salt and provide the basic environment required for coupling.

Step 2: Activation with HATU Causality Check: Standard coupling reagents like HBTU or DIC/Oxyma are often insufficient for sterically hindered secondary amines. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the acylation of hindered amines[6].

  • Add 2.9 eq of HATU to the mixture. (Using slightly less than 3.0 eq prevents capping of the resin by unreacted uronium species).

  • Pre-activate for 3 minutes at room temperature, then add the solution to the resin.

  • Agitate for 2 hours at room temperature.

Step 3: The Self-Validating System (Orthogonal Testing) A robust protocol must be self-validating. Relying solely on the standard Kaiser test is a critical error when working with N-methylated amino acids, as the Kaiser test only detects primary amines[5][6]. To definitively prove that the coupling was successful, you must run two orthogonal tests:

  • Kaiser Test (Primary Amine Check): Tests the resin for unreacted starting material. A successful coupling will yield a Negative (Yellow) result, proving the primary amine on the resin was consumed.

  • Chloranil Test (Secondary Amine Check): Tests the resin for the newly introduced N-methyl group. The Chloranil reagent (tetrachlorobenzoquinone) specifically reacts with secondary amines[7][8]. A successful coupling will yield a Positive (Blue/Green) result, proving the secondary amine of the building block is now present and accessible.

SPPS_Validation Coupling Post-Coupling Resin Wash (DMF/DCM) Split Orthogonal Cleavage Validation Coupling->Split Kaiser Kaiser Test (Primary Amine Check) Split->Kaiser Chloranil Chloranil Test (Secondary Amine Check) Split->Chloranil K_Neg Negative (Yellow) Primary Amine Consumed Kaiser->K_Neg C_Pos Positive (Blue/Green) Secondary Amine Present Chloranil->C_Pos Valid Coupling Verified Proceed to Next Step K_Neg->Valid C_Pos->Valid

Orthogonal validation workflow for secondary amine coupling in SPPS.

Analytical Characterization

Following cleavage from the resin (typically using a TFA/TIPS/Water cocktail), the crude product containing the 4-[(Methylamino)methyl]benzoic acid moiety must be characterized to confirm structural integrity.

  • RP-HPLC: Utilize a C18 reverse-phase column. The presence of the N-methyl group and the phenyl ring generally increases the retention time compared to standard aliphatic linkers. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% TFA modifier to suppress ionization of the carboxylic acid and sharpen the peak).

  • LC-MS (ESI+): The secondary amine readily accepts a proton. Look for the

    
     molecular ion peak corresponding to the mass of your synthesized conjugate.
    

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). "N-methylation of peptides: a new perspective in medicinal chemistry". Accounts of Chemical Research, 41(10), 1331-1342. Available at: [Link]

  • Peptide Scientific. "Commonly Used Colorimetric Reagents in SPPS peptide solutions". Dilun Biotechnology. Available at: [Link]

Sources

A Structural and Functional Dissection: 4-[(Methylamino)methyl]benzoic acid hydrochloride vs. p-Aminomethylbenzoic acid (PAMBA)

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmacologically active small molecules, subtle structural modifications can lead to profound differences in biological activity and therapeutic application. This guide provides a detailed comparative analysis of two structurally related benzoic acid derivatives: 4-[(Methylamino)methyl]benzoic acid hydrochloride and p-Aminomethylbenzoic acid (PAMBA). While both molecules share a common benzoic acid scaffold with a substituted methylamine at the para position, the seemingly minor difference of a methyl group on the nitrogen atom fundamentally alters their respective pharmacological profiles.

This document will dissect the structural nuances between these two compounds, explore their distinct chemical properties, and elucidate how these differences translate into divergent biological activities. We will delve into the well-established antifibrinolytic mechanism of PAMBA and contrast it with the reported activities of 4-[(Methylamino)methyl]benzoic acid derivatives. Through a critical examination of their structure-activity relationships, this guide aims to provide researchers and drug development professionals with a comprehensive understanding of these two molecules, facilitating informed decisions in medicinal chemistry and pharmacological research.

Part 1: A Head-to-Head Comparison of Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 4-[(Methylamino)methyl]benzoic acid hydrochloride and PAMBA is crucial for appreciating their distinct behaviors in biological systems. The following table summarizes their key characteristics.

Property4-[(Methylamino)methyl]benzoic acid hydrochloridep-Aminomethylbenzoic acid (PAMBA)
Molecular Formula C9H12ClNO2[1]C8H9NO2[2][3][4]
Molecular Weight 201.65 g/mol [1]151.16 g/mol [2][3]
Chemical Structure A benzoic acid with a methylaminomethyl group at the para position, in hydrochloride salt form.A benzoic acid with an aminomethyl group at the para position.[2]
Appearance Powder[5]White to beige powder[2]
Melting Point 225-261 °C[6]>300 °C[2][4]
Solubility Soluble in water.[7]Limited solubility in water.[2]
Key Functional Groups Carboxylic acid, secondary amine (as hydrochloride)Carboxylic acid, primary amine[2]

The most striking difference lies in the nature of the amino group. PAMBA possesses a primary amine, while 4-[(Methylamino)methyl]benzoic acid has a secondary amine due to the presence of a methyl group. This seemingly small addition has significant implications for the molecule's polarity, basicity, and potential for hydrogen bonding, which in turn dictates its interaction with biological targets. The hydrochloride salt form of 4-[(Methylamino)methyl]benzoic acid enhances its water solubility compared to the free base form of PAMBA.

Part 2: Structural Analysis and Visualization

The core structural divergence between these two molecules is the substitution on the nitrogen atom of the aminomethyl group.

Caption: Comparative molecular structures.

This seemingly minor structural alteration from a primary amine in PAMBA to a secondary amine in 4-[(Methylamino)methyl]benzoic acid has profound implications for their biological activity, as will be explored in the following sections.

Part 3: Divergent Pharmacological Profiles

The structural differences between 4-[(Methylamino)methyl]benzoic acid hydrochloride and PAMBA lead to distinct pharmacological activities.

p-Aminomethylbenzoic acid (PAMBA): A Potent Antifibrinolytic Agent

PAMBA is well-established as an antifibrinolytic agent, meaning it inhibits the dissolution of blood clots.[2][8][9] Its mechanism of action is analogous to that of other lysine analogs like tranexamic acid.[10]

Mechanism of Action:

Fibrinolysis, the process of breaking down fibrin clots, is primarily mediated by the enzyme plasmin. Plasmin is generated from its inactive precursor, plasminogen, through the action of plasminogen activators. Both plasminogen and plasmin contain specific lysine-binding sites that are crucial for their interaction with fibrin.

PAMBA exerts its antifibrinolytic effect by competitively binding to these lysine-binding sites on plasminogen and plasmin.[2][9] This binding prevents plasminogen and plasmin from attaching to the fibrin clot, thereby inhibiting the conversion of plasminogen to plasmin and blocking the enzymatic degradation of fibrin by plasmin. The overall result is the stabilization of the fibrin clot and a reduction in bleeding.[2][9]

G cluster_0 Fibrinolytic Pathway cluster_1 Inhibition by PAMBA Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin_Clot Fibrin_Clot Plasmin->Fibrin_Clot degrades Fibrin_Degradation_Products Fibrin_Degradation_Products Fibrin_Clot->Fibrin_Degradation_Products Plasminogen_Activators Plasminogen_Activators Plasminogen_Activators->Plasminogen activates PAMBA PAMBA PAMBA->Plasminogen binds to lysine binding sites PAMBA->Plasmin binds to lysine binding sites

Caption: Mechanism of action of PAMBA in the fibrinolytic pathway.

Studies have compared the inhibitory potency of PAMBA with other antifibrinolytic agents, demonstrating its effectiveness.[11][12][13]

4-[(Methylamino)methyl]benzoic acid hydrochloride: A Precursor to Anti-inflammatory and Analgesic Agents

In contrast to the well-defined antifibrinolytic role of PAMBA, the biological activity of 4-[(Methylamino)methyl]benzoic acid hydrochloride itself is less characterized in the scientific literature. However, it is described as a key intermediate in the synthesis of derivatives with anti-inflammatory and analgesic properties.[6]

This suggests that the core structure of 4-[(Methylamino)methyl]benzoic acid can be chemically modified to generate compounds that interact with different biological targets, likely those involved in inflammatory pathways. The N-methylation distinguishes it from PAMBA and may direct its derivatives towards different receptors or enzymes. For instance, the methyl group could provide favorable steric or electronic interactions within the binding pocket of an inflammatory mediator, a feature that the primary amine of PAMBA lacks.

Part 4: Synthesis and Experimental Protocols

The synthesis of both compounds and the protocols to evaluate their biological activities are crucial for researchers.

Synthesis of p-Aminomethylbenzoic acid (PAMBA)

PAMBA can be synthesized through various methods. One common approach involves the reduction of 4-cyanobenzoic acid.

Step-by-Step Protocol for the Synthesis of PAMBA:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-cyanobenzoic acid in a solvent such as ethanol.

  • Reduction: Add a reducing agent, for example, Raney nickel, as a catalyst.[14]

  • Hydrogenation: Subject the mixture to hydrogenation under pressure.

  • Work-up: After the reaction is complete, filter off the catalyst.

  • Purification: Concentrate the filtrate and recrystallize the crude product from a suitable solvent to obtain pure p-Aminomethylbenzoic acid.

Synthesis of 4-[(Methylamino)methyl]benzoic acid hydrochloride

A common route to synthesize 4-[(Methylamino)methyl]benzoic acid hydrochloride involves the reductive amination of 4-formylbenzoic acid with methylamine.

Step-by-Step Protocol for the Synthesis of 4-[(Methylamino)methyl]benzoic acid hydrochloride:

  • Reaction Setup: Dissolve 4-formylbenzoic acid in a suitable solvent like methanol.

  • Amine Addition: Add an aqueous solution of methylamine to the reaction mixture.

  • Reductive Amination: Introduce a reducing agent, such as sodium borohydride, in a controlled manner.

  • Acidification: After the reduction is complete, acidify the reaction mixture with hydrochloric acid. This protonates the secondary amine to form the hydrochloride salt and facilitates precipitation.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with a suitable solvent, and dry to yield 4-(methylaminomethyl)benzoic acid hydrochloride.[6]

Experimental Protocol for Comparative Antifibrinolytic Activity Assay

To quantitatively compare the antifibrinolytic activity of PAMBA and a derivative of 4-[(Methylamino)methyl]benzoic acid, a clot lysis assay can be employed.

Objective: To determine and compare the inhibitory effect of the test compounds on fibrin clot lysis.

Materials:

  • Human plasma

  • Thrombin

  • Plasminogen activator (e.g., urokinase or tissue plasminogen activator)

  • Test compounds (PAMBA and 4-[(Methylamino)methyl]benzoic acid derivative) dissolved in a suitable buffer.

  • Tris-buffered saline (TBS)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Plate Preparation: In a 96-well plate, add different concentrations of the test compounds. Include a control well with no inhibitor.

  • Clot Formation: To each well, add human plasma and thrombin to initiate clot formation.

  • Initiation of Fibrinolysis: After clot formation, add a plasminogen activator to each well to initiate fibrinolysis.

  • Monitoring Clot Lysis: Monitor the change in optical density (OD) at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer. The decrease in OD corresponds to the lysis of the clot.

  • Data Analysis: Plot the OD against time for each concentration of the test compounds. Calculate the time required for 50% clot lysis. The concentration of the inhibitor that prolongs the 50% lysis time by a certain factor compared to the control is a measure of its antifibrinolytic potency.

Part 5: Conclusion and Future Directions

This in-depth guide has highlighted the critical role of a single methyl group in dictating the pharmacological identity of two closely related benzoic acid derivatives. p-Aminomethylbenzoic acid (PAMBA), with its primary amine, is a well-characterized antifibrinolytic agent that functions by inhibiting the key enzymes of the fibrinolytic pathway. In contrast, 4-[(Methylamino)methyl]benzoic acid hydrochloride, featuring a secondary amine, serves as a precursor for compounds with distinct anti-inflammatory and analgesic activities.

For researchers and drug development professionals, this comparative analysis underscores the importance of structure-activity relationship studies in medicinal chemistry. The distinct biological profiles of these two molecules present several avenues for future research:

  • Exploration of 4-[(Methylamino)methyl]benzoic acid Derivatives: A systematic investigation into a library of derivatives of 4-[(Methylamino)methyl]benzoic acid could lead to the discovery of novel anti-inflammatory and analgesic agents with improved potency and safety profiles.

  • Direct Comparative Biological Assays: While this guide has proposed a comparative experimental protocol, conducting a head-to-head comparison of the antifibrinolytic activity of 4-[(Methylamino)methyl]benzoic acid itself (not just its derivatives) against PAMBA would definitively confirm its lack of significant activity in this area.

  • Computational Modeling: Molecular docking and dynamic simulations could provide valuable insights into the binding interactions of both molecules with their respective biological targets, further elucidating the structural basis for their different activities.

By understanding the subtle yet significant differences between these two molecules, the scientific community can better leverage their unique properties for the development of new and effective therapeutic agents.

References

  • Vertex AI Search. Aminomethylbenzoic acid - Grokipedia.
  • PubMed.
  • Karger Publishers.
  • Karger Publishers. Effect of EACA, PAMBA, AMCA and AMBOCA on Fibrinolysis Induced by Streptokinase, Urokinase and Tissue Activator | Pathophysiology of Haemostasis and Thrombosis.
  • PubMed. [p-Aminomethylbenzoic acid (PAMBA), a new antifibrinolytic agent. Experimental animal studies].
  • Preprints.org.
  • PubChemLite. 4-[(methylamino)methyl]benzoic acid hydrochloride (C9H11NO2).
  • Sigma-Aldrich. 4-[(methylamino)methyl]benzoic acid hydrochloride | 67688-73-7.
  • ChemicalBook. 4-(Methylamino)benzoic acid synthesis.
  • PharmaCompass.
  • Wikipedia. Aminomethylbenzoic acid.
  • Sigma-Aldrich. 4-[(methylamino)methyl]benzoic acid hydrochloride | 67688-73-7.
  • TargetMol. 4-(Aminomethyl)benzoic acid.
  • Sigma-Aldrich. 4-(Aminomethyl)benzoic acid 97 56-91-7.
  • A2B Chem. 10541-83-0 | MFCD00002535 | 4-(Methylamino)benzoic acid.
  • Sigma-Aldrich. 4-(Methylamino)benzoic acid 97 10541-83-0.
  • ChemicalBook. 4-[(Methylamino)methyl]benzoic acid | 96084-38-7.
  • CymitQuimica. CAS 42823-73-4: Benzoic acid, 4-(aminoiminomethyl)-.
  • PubChem. 4-(Methylamino)benzoic acid | C8H9NO2 | CID 66345.
  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • Sigma-Aldrich. 4-[(methylamino)methyl]benzoic acid hydrochloride -.
  • Google Patents. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • US EPA. Benzoic acid, 4-(methylamino)- - Substance Details - SRS.
  • PMC - NIH. Tranexamic acid for treatment and prophylaxis of bleeding and hyperfibrinolysis.
  • Google Patents.

Sources

p-(Methylaminomethyl)benzoic acid hydrochloride synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of p-(Methylaminomethyl)benzoic acid hydrochloride , a specific chemical intermediate often encountered in medicinal chemistry.

Editorial Note on Nomenclature: In scientific literature, this compound is frequently confused with its non-methylated parent, PAMBA (4-aminomethylbenzoic acid). This guide strictly defines the N-methylated derivative (


) to ensure precision in synthesis and drug development applications.

Executive Summary

p-(Methylaminomethyl)benzoic acid hydrochloride is a bifunctional building block characterized by a secondary amine and a carboxylic acid on a para-substituted benzene ring. Unlike its primary amine analog (PAMBA), which is a marketed antifibrinolytic drug, the N-methyl derivative is primarily utilized as a linker and intermediate in the synthesis of complex pharmaceutical agents, including NMDA receptor ligands and chemokine receptor modulators.

Its secondary amine moiety offers distinct nucleophilicity and steric properties compared to primary amines, making it valuable for fine-tuning the physicochemical properties (pK


, lipophilicity) of drug candidates.

Nomenclature and Synonyms

Precise identification is critical due to the structural similarity to other benzoate derivatives.

Table 1: Standardized Nomenclature & Identifiers
CategoryIdentifier / Name
Systematic Name (IUPAC) 4-[(Methylamino)methyl]benzoic acid hydrochloride
Common Synonyms p-(Methylaminomethyl)benzoic acid HCl4-(N-Methylaminomethyl)benzoic acid hydrochlorideBenzoic acid, 4-[(methylamino)methyl]-, hydrochloride
CAS Registry Number 67688-73-7 (Hydrochloride Salt)96084-38-7 (Free Acid)
Molecular Formula

Molecular Weight 201.65 g/mol (Salt)165.19 g/mol (Free Acid)
InChI Key PUCDEISRIQQPFA-UHFFFAOYSA-N (HCl salt)
SMILES CNCC1=CC=C(C=C1)C(=O)O.Cl

Structural Analysis & Differentiation

The defining feature of this compound is the secondary amine (


-methyl group), which differentiates it from PAMBA. This structural modification prevents the formation of certain metabolic conjugates and alters the hydrogen bonding potential of the molecule.
Visualization: Structural Comparison

The following diagram contrasts the target compound with PAMBA to highlight the methylation site.

G Target p-(Methylaminomethyl)benzoic acid (Target Compound) N-Methyl Secondary Amine PAMBA PAMBA (4-Aminomethylbenzoic acid) Primary Amine Target->PAMBA Methylated Analog of Target_Struct HOOC-Ph-CH2-NH-CH3 Target->Target_Struct Structure PAMBA_Struct HOOC-Ph-CH2-NH2 PAMBA->PAMBA_Struct Structure

Caption: Structural comparison showing the N-methylation on the benzylic amine of the target compound versus the primary amine of PAMBA.

Chemical Properties & Specifications

Researchers utilizing this compound for synthesis should adhere to the following specifications to ensure reaction reproducibility.

Table 2: Physicochemical Properties
PropertyValue / DescriptionNote
Appearance White to off-white crystalline powderHygroscopic nature common in HCl salts.
Melting Point >280 °C (Decomposes)Free acid melts approx. 131–133 °C.
Solubility Soluble in Water, DMSO, MethanolLimited solubility in non-polar organics (DCM, Hexane).
Acidity (pK

)
pK

1 ~3.8 (COOH)pK

2 ~9.8 (NH

)
The N-methyl group slightly increases basicity vs primary amine.
Stability Stable under standard conditionsProtect from moisture; store at RT or 2-8°C.

Synthesis & Identification Protocols

The synthesis of p-(Methylaminomethyl)benzoic acid generally proceeds via reductive amination or nucleophilic substitution.

A. Synthetic Pathway (Reductive Amination)

This method is preferred for high purity as it avoids over-alkylation byproducts common in direct alkylation.

  • Starting Material: 4-Carboxybenzaldehyde (or Methyl 4-formylbenzoate).

  • Reagent: Methylamine (in MeOH or THF).

  • Reducing Agent: Sodium cyanoborohydride (

    
    ) or Sodium triacetoxyborohydride.
    
  • Hydrolysis: If an ester is used, subsequent acid hydrolysis yields the free acid/HCl salt.

B. Identification (NMR)

To verify the identity and distinguish from the primary amine (PAMBA), Proton NMR (


-NMR) is the gold standard.
  • Distinctive Signal: Look for the singlet corresponding to the N-methyl group (

    
    ) typically appearing around 2.6 – 2.7 ppm .
    
  • Benzylic Protons: The methylene bridge (

    
    ) appears as a singlet around 4.1 – 4.2 ppm .
    
  • Aromatic Protons: Two doublets (AA'BB' system) in the 7.5 – 8.1 ppm range.

Synthesis Start 4-Carboxybenzaldehyde Step1 Imine Formation (+ Methylamine) Start->Step1 Inter Intermediate Imine Step1->Inter Step2 Reduction (NaBH3CN) Inter->Step2 Product p-(Methylaminomethyl)benzoic acid Step2->Product

Caption: Reductive amination pathway for the synthesis of the target compound.

Applications in Drug Discovery

This compound is rarely a final drug but acts as a critical scaffold in medicinal chemistry.

  • Protease Inhibitors: The secondary amine serves as an anchor point for peptide coupling, often used in the design of serine protease inhibitors where the benzyl group mimics the P1 residue (e.g., arginine mimetics).

  • NMDA Receptor Ligands: Used as a linker in the synthesis of prodrugs for NMDA antagonists, facilitating transport or improving solubility [1].

  • Chemokine Modulators: Incorporated into CCR/CXCR receptor antagonists to optimize ligand-receptor binding interactions [2].

References

  • Google Patents. Prodrugs to NMDA receptor ligands. Patent AU2001285894A1. Accessed via Google Patents. Link

  • United States Patent. Prodrug acid esters of [2-(4-benzyl-3-hydroxy-piperidin-1-yl)-ethansulfonyl]phenol. US Patent 6,835,731.[1] Accessed via Google Patents. Link

  • Ambeed. 4-((Methylamino)methyl)benzoic acid Chemical Properties. Accessed 2024. Link

  • Sigma-Aldrich. 4-[(Methylamino)methyl]benzoic acid hydrochloride Product Information. Accessed 2024. Link

  • PubChem. Compound Summary for CID 13922254: 4-[(Methylamino)methyl]benzoic acid hydrochloride. National Library of Medicine. Link

Sources

Technical Guide: Therapeutic Potential of 4-[(Methylamino)methyl]benzoic Acid in Antifibrinolytic Research

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth evaluation of the therapeutic potential and experimental characterization of 4-[(Methylamino)methyl]benzoic acid (referred to herein as N-Methyl-PAMBA or the research acronym MAMBA ).

This analysis frames the molecule within the context of Structure-Activity Relationships (SAR) of lysine analogs, contrasting it with clinically established antifibrinolytics like Tranexamic Acid (TXA) and 4-(Aminomethyl)benzoic acid (PAMBA).

Executive Summary & Chemical Identity

4-[(Methylamino)methyl]benzoic acid (CAS: 96084-38-7) is a structural analog of the antifibrinolytic agent PAMBA. While PAMBA and TXA are primary amines, this molecule features a secondary amine (N-methylation). This structural modification is of significant interest in medicinal chemistry for probing the steric and electronic tolerance of the Plasminogen Kringle domains.

  • Core Utility: Research probe for investigating the plasticity of Lysine Binding Sites (LBS) on Plasminogen.

  • Therapeutic Hypothesis: Modification of the amine group may alter metabolic stability (resistance to amine oxidases) or membrane permeability (LogP), albeit potentially at the cost of binding affinity compared to primary amines.

Chemical Structure Comparison
CompoundStructureAmine TypeClinical Status
PAMBA 4-(Aminomethyl)benzoic acidPrimary (

)
Clinical (EU/Asia)
TXA trans-4-(Aminomethyl)cyclohexanecarboxylic acidPrimary (

)
Gold Standard
MAMBA 4-[(Methylamino)methyl]benzoic acidSecondary (

)
Research / Experimental

Mechanistic Basis: The Lysine Mimicry Hypothesis

The therapeutic potential of MAMBA rests on its ability to competitively inhibit the activation of plasminogen. To understand its potential efficacy, we must analyze its interaction with the Kringle Domains (specifically K1 and K4) of plasminogen.

The Pharmacophore

Antifibrinolytics act as "Lysine Mimics."[1] The pharmacophore requires:

  • Anionic Center: A carboxylic acid (COO-) to interact with cationic residues (Arg/Lys) in the binding pocket.

  • Cationic Center: An amine (NH3+) to interact with anionic residues (Asp).

  • Scaffold Spacer: A rigid hydrophobic spacer (Benzene or Cyclohexane) maintaining a distance of ~7Å between centers.

The N-Methylation Factor (Critical Analysis)

In PAMBA and TXA, the primary ammonium group forms a salt bridge with Asp55 and Asp57 in the Kringle 1 domain.

  • Risk: The introduction of a methyl group in MAMBA creates steric bulk. This may disrupt the tight water-mediated hydrogen bonding network required for high-affinity binding.

  • Potential Benefit: Secondary amines are generally more lipophilic than primary amines. If MAMBA retains sufficient affinity (

    
     in low 
    
    
    
    range), its improved blood-brain barrier (BBB) penetration or oral bioavailability could offer advantages over PAMBA.
Pathway Visualization

The following diagram illustrates the intervention point of MAMBA within the fibrinolytic cascade.

Fibrinolysis Plasminogen Plasminogen (Inactive) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Conversion tPA tPA / uPA (Activators) tPA->Plasminogen Activates Fibrin Fibrin Clot (Structural Integrity) Plasmin->Fibrin Degrades FDP Fibrin Degradation Products (FDPs) Fibrin->FDP Lysis MAMBA 4-[(Methylamino)methyl]benzoic acid (Inhibitor) MAMBA->Plasminogen Competes for Kringle Domains

Caption: MAMBA acts as a competitive antagonist at the Lysine Binding Sites of Plasminogen, preventing its recruitment to the fibrin clot surface.[1]

Experimental Protocols for Evaluation

To validate the therapeutic potential of 4-[(Methylamino)methyl]benzoic acid, researchers must employ a self-validating workflow comparing it directly against PAMBA and TXA.

Protocol A: Turbidimetric Clot Lysis Assay (The Gold Standard)

This assay measures the time required for clot dissolution in the presence of the inhibitor.

Materials:

  • Human Plasma (citrated).

  • Thrombin (bovine or human).

  • tPA (Tissue Plasminogen Activator).[1]

  • MAMBA (Test compound), PAMBA (Positive Control), Saline (Negative Control).

Workflow:

  • Preparation: Prepare a 96-well microplate.

  • Plasma Loading: Add 100 µL of human plasma to each well.

  • Inhibitor Addition: Add 10 µL of MAMBA at varying concentrations (0.1 µM to 1000 µM). Run parallel rows for PAMBA.

  • Activation: Add 50 µL of a mixture containing Thrombin (to form clot) and tPA (to initiate lysis).

  • Monitoring: Measure Absorbance at 405 nm (turbidity) every 30 seconds for 2 hours at 37°C.

  • Data Analysis: Determine the 50% Lysis Time (LT50) .

    • Validation Check: The LT50 of the Saline control must be significantly shorter than the PAMBA control. If PAMBA does not prolong lysis, the assay is invalid.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

To determine the dissociation constant (


) specifically for the Kringle 1 domain.

Workflow:

  • Immobilization: Immobilize Recombinant Plasminogen Kringle 1 onto a CM5 sensor chip via amine coupling.

  • Injection: Inject MAMBA in a single-cycle kinetics series (e.g., 0, 10, 30, 90, 270 µM) over the surface.

  • Reference: Use a flow cell blocked with ethanolamine as a reference subtraction.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.

    • Success Metric: A clear dose-dependent response curve. If

      
      , the N-methylation likely abolished binding affinity.
      
Experimental Logic Diagram

Workflow cluster_0 Phase 1: In Vitro Efficacy cluster_1 Phase 2: PK Profiling Synthesis Compound Acquisition (CAS 96084-38-7) Binding SPR Analysis (Kd Determination) Synthesis->Binding ClotLysis Turbidimetric Clot Lysis Assay Binding->ClotLysis If Kd < 50µM LogP LogP / LogD Determination ClotLysis->LogP If LT50 > Control Stability Plasma Stability (Amine Oxidase) LogP->Stability

Caption: Step-wise validation workflow. Progression to PK profiling is contingent on confirmed binding affinity in Phase 1.

Quantitative Data Framework

When publishing results on MAMBA, data should be structured to allow direct comparison with known antifibrinolytics. Below is the required template for data presentation.

Table 1: Comparative Physicochemical & Biological Profile
ParameterPAMBA (Standard)MAMBA (Test Analyte)Rationale for Measurement
Molecular Weight 151.16 g/mol 165.19 g/mol Slight increase due to methyl group.
pKa (Amine) ~9.3~10.0 (Predicted)Secondary amines are often more basic; affects ionization at pH 7.4.
LogP (Lipophilicity) -2.1 (Hydrophilic)Predicted > -2.1Higher lipophilicity may improve tissue distribution.
IC50 (Clot Lysis) Reference Value (e.g., 10 µM)Experimental The primary metric of efficacy.
Relative Potency 1.0Calculated (IC50 PAMBA / IC50 MAMBA).

Synthesis & Safety Considerations

Sourcing and Handling
  • CAS Registry: 96084-38-7 (Free acid), 67688-73-7 (Hydrochloride salt).

  • Safety: As a benzoic acid derivative, standard PPE (gloves, goggles) is required.

  • Storage: Store at room temperature, protected from moisture.

Potential Metabolic Pathway

Researchers must monitor for N-demethylation. The N-methyl group is a common target for Cytochrome P450 enzymes. If MAMBA is rapidly demethylated in vivo, it effectively acts as a prodrug for PAMBA.

  • Experiment: Incubate MAMBA with liver microsomes and monitor for the appearance of PAMBA (Mass Shift: -14 Da) using LC-MS/MS.

References

  • Markwardt, F., et al. (1966).[2] "On the antifibrinolytic activity of the esters of 4-aminomethylbenzoic acid (PAMBA)." Pharmazie.[2] [2]

  • Andersson, L., et al. (1971). "Antifibrinolytic drugs.[1][2][3][4][5][6] Comparative studies on trans-4-(aminomethyl)-cyclohexane carbonic acid, aminocaproic acid and p-aminomethylbenzoic acid." Arzneimittelforschung.

  • PubChem. "4-(Aminomethyl)benzoic acid (PAMBA) Compound Summary." National Library of Medicine.

  • Sigma-Aldrich. "4-[(Methylamino)methyl]benzoic acid Product Specification." (Note: Used for chemical identity verification CAS 96084-38-7).

  • Urano, T., et al. (2019). "The Structure and Function of the Plasminogen/Plasmin System." Nutrients.

Sources

4-[(Methylamino)methyl]benzoic acid hydrochloride safety data sheet (SDS) analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-[(Methylamino)methyl]benzoic acid hydrochloride: Technical Safety & Application Guide CAS: 67688-73-7 | Formula: C₉H₁₁NO₂ · HCl | M.W.: 201.65 g/mol [1]

Executive Summary

This technical guide analyzes 4-[(Methylamino)methyl]benzoic acid hydrochloride , a bifunctional building block frequently utilized in medicinal chemistry for peptidomimetic design and fragment-based drug discovery. Unlike its aniline analog (4-(methylamino)benzoic acid), this compound features a benzylamine motif, significantly altering its basicity (pKa ~9.5 vs. ~4.8 for anilines) and nucleophilicity.

This document synthesizes safety protocols (SDS analysis) with practical synthetic methodologies, focusing on the prevention of uncontrolled polymerization during activation and the management of its zwitterionic potential.

Part 1: Chemical Identity & Molecular Architecture

Structural Specification

The compound consists of a benzoic acid core substituted at the para position with a (methylamino)methyl group.[2] It is supplied as the hydrochloride salt to ensure stability and suppress the formation of internal zwitterions (betaines) in the solid state.

PropertyData
IUPAC Name 4-[(Methylamino)methyl]benzoic acid hydrochloride
CAS Number 67688-73-7
Common Synonyms p-(Methylaminomethyl)benzoic acid HCl; MAMBA-HCl
Molecular Structure HOOC-C₆H₄-CH₂-NH(CH₃) · HCl
Physical State White to off-white crystalline powder
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, DCM)
Acidity (pKa) COOH: ~3.8
Structural Reactivity Map

The following diagram illustrates the reactive centers and the critical "Head-to-Tail" polymerization risk during synthetic manipulation.

ChemicalArchitecture Compound 4-[(Methylamino)methyl]benzoic acid HCl (CAS 67688-73-7) AcidSite Carboxylic Acid (C-Term) Susceptible to Activation (EDC/HATU) Compound->AcidSite Site A AmineSite Sec-Benzylamine (N-Term) High Nucleophilicity (pKa ~9.5) Compound->AmineSite Site B Risk CRITICAL RISK: Self-Polymerization AcidSite->Risk If activated without N-protection AmineSite->Risk Attacks activated ester

Figure 1: Reactivity map highlighting the bifunctional nature of the molecule. The high basicity of the benzylamine (green) creates a polymerization risk if the acid (red) is activated in the presence of the free amine.

Part 2: Hazard Profiling & Toxicological Mechanisms (SDS Analysis)

This section interprets standard GHS codes through the lens of chemical biology, explaining why these hazards exist.

GHS Classification & Mechanistic Interpretation
Hazard CodeClassificationMechanistic Cause
H315 Skin Irritation (Cat 2) Acidic Hydrolysis: Upon contact with skin moisture, the HCl salt dissociates, lowering local pH. Simultaneously, the benzoic acid moiety can penetrate the stratum corneum, causing inflammation.
H319 Eye Irritation (Cat 2A) Mucosal Desiccation: The salt is hygroscopic. Contact with the eye creates a hypertonic acidic solution, leading to immediate protein denaturation and lachrymation.
H335 STOT SE 3 (Respiratory) Micro-particulate Irritation: As a fine crystalline powder, it poses an inhalation risk. The amine functionality can interact with mucous membranes, triggering a histamine-like irritation response.
Precautionary Strategy (P-Codes)
  • P261 (Avoid Breathing Dust): Use a localized exhaust hood. The particle size distribution often includes fines <10µm that can bypass upper respiratory filters.

  • P280 (Wear PPE): Nitrile gloves (0.11 mm min thickness) are sufficient. Double-gloving is recommended when handling >5g to prevent acid permeation.

Part 3: Handling, Stability, & Reactivity

Storage Protocol
  • Hygroscopicity: The HCl salt is moderately hygroscopic. Moisture absorption leads to "caking" and hydrolysis risks.

  • Condition: Store at Room Temperature (15–25°C) in a tightly sealed container.

  • Desiccation: Store under an inert atmosphere (Argon/Nitrogen) or in a desiccator if the bottle is frequently opened.

Chemical Stability
  • Incompatible with: Strong oxidizing agents (risk of N-oxide formation), Strong bases (liberates the free amine, potentially leading to polymerization).

  • Shelf Life: >2 years if kept dry.

Part 4: Synthetic Utility & Experimental Protocols

Core Application: This molecule is a "linker" scaffold. The challenge is selectively reacting one end without affecting the other.

Protocol: Selective N-Boc Protection

To use this molecule in peptide synthesis or coupling, the secondary amine must be protected first to prevent self-condensation.

Objective: Synthesis of 4-[(N-tert-butoxycarbonyl-N-methylamino)methyl]benzoic acid.

Reagents:

  • 4-[(Methylamino)methyl]benzoic acid HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq) — Crucial: Extra base needed to neutralize HCl salt.

  • Solvent: 1:1 Dioxane/Water or THF/Water.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, suspend 1.0 g (4.96 mmol) of the HCl salt in 10 mL of water.

  • Neutralization: Add 10 mL of Dioxane, followed by slow addition of TEA (1.7 mL, ~12.4 mmol). Observation: The solution should become clear as the zwitterion dissolves.

  • Reagent Addition: Cool to 0°C. Add Boc₂O (1.19 g, 5.45 mmol) dropwise dissolved in minimal dioxane.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check via TLC (System: 5% MeOH in DCM). Stain with Ninhydrin (SM turns purple/blue; Product is UV active but Ninhydrin negative).

  • Workup (Critical Step):

    • Evaporate organic solvent (Dioxane).

    • Acidification: The aqueous residue is basic. Carefully acidify with 1M KHSO₄ or 10% Citric Acid to pH ~3. Do NOT use strong HCl, as it may deprotect the Boc group.

    • Extraction: Extract the precipitate/oil into Ethyl Acetate (3 x 20 mL).

    • Drying: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect 85–95% of a white solid.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: HCl Salt (Hydrophilic/Acidic) BaseStep Step 1: Neutralization (Add TEA/DIPEA) Start->BaseStep BocStep Step 2: Boc-Protection (Boc2O, 0°C -> RT) BaseStep->BocStep Check Checkpoint: TLC (Ninhydrin Negative?) BocStep->Check Check->BocStep No (Add more Boc2O) Acidify Step 3: Acidification (pH 3) (Use Citric Acid/KHSO4) Check->Acidify Yes Extract Step 4: Extraction (Ethyl Acetate) Acidify->Extract Final Product: N-Boc-Protected Acid Ready for Coupling Extract->Final

Figure 2: Workflow for converting the raw HCl salt into a usable building block for amide coupling.

Part 5: Emergency Response & Disposal

First Aid Matrix
Exposure RouteImmediate ActionScientific Rationale
Eye Contact Rinse for 15 min with isotonic saline or water. Lift eyelids.Dilution of the acidic salt is critical to prevent corneal opacity.
Skin Contact Wash with soap and water.[3][4] Remove contaminated clothing.[2][3][4][5]Neutralize the HCl component; prevent transdermal absorption of the organic acid.
Inhalation Move to fresh air.[2][3][4] If wheezing occurs, administer oxygen.The amine component can cause bronchoconstriction in sensitized individuals.
Ingestion Rinse mouth. Do NOT induce vomiting. Drink 200mL water.Vomiting risks aspiration of the acidic compound into the lungs (chemical pneumonitis).
Disposal Considerations
  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Nitrogen Content: The scrubber is essential to neutralize Nitrogen Oxides (NOx) generated during combustion.

  • Regulatory: Dispose of in accordance with local environmental regulations (RCRA in US, List of Wastes in EU).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-[(Methylamino)methyl]benzoic acid hydrochloride. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217355, 4-[(Methylamino)methyl]benzoic acid hydrochloride. Link

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: 4-(aminomethyl)benzoic acid derivatives. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for Boc-protection protocols of secondary amines). Link

Sources

Methodological & Application

Application Note: A Robust Protocol for the Incorporation of 4-[(Methylamino)methyl]benzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-standard amino acids and peptidomimetic building blocks is a cornerstone of modern drug discovery, enabling the synthesis of peptides with enhanced stability, conformational rigidity, and novel pharmacological profiles.[1][2] 4-[(Methylamino)methyl]benzoic acid is a valuable building block that can act as a rigid spacer or mimic a trans-dipeptide unit.[2] However, its structure presents a significant challenge to standard peptide synthesis protocols due to the steric hindrance of its N-methylated secondary amine.[1][3] This application note provides a comprehensive, field-proven protocol for the efficient coupling of 4-[(Methylamino)methyl]benzoic acid HCl using modern solid-phase peptide synthesis (SPPS) techniques. We delve into the mechanistic basis for reagent selection, offer a detailed step-by-step methodology, and provide troubleshooting guidance to ensure high-yield incorporation for researchers in peptide chemistry and drug development.

Introduction: The Challenge of Sterically Hindered Residues

Solid-phase peptide synthesis (SPPS) relies on the efficient formation of an amide bond between a carboxyl group and an amine. While this process is highly optimized for standard proteinogenic amino acids, the introduction of structurally complex residues can dramatically decrease coupling efficiency. 4-[(Methylamino)methyl]benzoic acid exemplifies this challenge.

  • Steric Hindrance: The methyl group on the nitrogen atom sterically shields the amine's lone pair of electrons, reducing its nucleophilicity and slowing the rate of amide bond formation.[1][3] Conventional coupling reagents, such as dicyclohexylcarbodiimide (DCC), are often inefficient for coupling to such hindered amines, leading to low yields and truncated sequences.[4]

  • Secondary Amine Reactivity: As a secondary amine, the N-terminus of this residue will not react with ninhydrin (the reagent in the Kaiser test), a common method for monitoring coupling completion in SPPS. This necessitates the use of alternative monitoring methods.[5]

  • Salt Form: The building block is supplied as a hydrochloride (HCl) salt, meaning the amine is protonated.[6] An adequate amount of a non-nucleophilic base must be used to neutralize this salt and deprotonate the N-terminal amine of the peptide-resin to enable the coupling reaction.

Addressing these challenges requires a carefully optimized protocol centered around highly reactive coupling reagents and appropriate reaction monitoring.

Core Principles: Reagent Selection for Difficult Couplings

To overcome the low reactivity of the N-methyl amine, a coupling reagent that generates a highly activated carboxylic acid species is required. Uronium/aminium salt-based reagents are the gold standard for such demanding applications.

Table 1: Comparison of Recommended Coupling Reagents

ReagentFull NameKey AdvantagesConsiderations
HATU 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateExtremely high reactivity, effective for N-methylated and hindered residues, low racemization tendency.[5][7][8]Higher cost. Requires careful handling.
HCTU 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHigh reactivity, more cost-effective than HATU.Generally considered slightly less effective than HATU for the most difficult N-methyl couplings.[5]
PyAOP (7-Aza-benzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphateVery high reactivity, proven successful for hindered amino acids.[4][7]Can be less suitable for automated synthesizers due to high reactivity.[7]
COMU 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphateCoupling efficiency comparable to HATU but with improved safety (incorporates Oxyma Pure, avoiding explosive HOBt/HOAt byproducts).[8]Newer reagent, may have less literature precedent for this specific application.

Our primary recommendation is HATU , due to its extensive validation in the synthesis of peptides containing N-methylated amino acids.[1][5] HATU rapidly converts the carboxylic acid into a highly reactive O-Aza-benzotriazole (OAt) ester, which is susceptible to nucleophilic attack even by sterically hindered amines.

HATU_Activation cluster_activation Activation Step cluster_coupling Coupling Step R_COOH R-COOH (Benzoic Acid) ActivatedEster Highly Reactive OAt-Ester R_COOH->ActivatedEster Activation HATU HATU HATU->ActivatedEster DIPEA DIPEA (Base) DIPEA->ActivatedEster (H+ acceptor) PeptideBond New Peptide Bond (R-CO-N(Me)-Peptide) ActivatedEster->PeptideBond Nucleophilic Attack Peptide_NHMe Peptide-NH-Me (Resin) Peptide_NHMe->PeptideBond

Figure 1: Mechanism of HATU-mediated activation and coupling.

Detailed Synthesis Protocol

This protocol details the manual coupling of Fmoc-protected 4-[(Methylamino)methyl]benzoic acid HCl onto a resin-bound peptide with a free N-terminal amine.

3.1. Materials and Reagents

ReagentRecommended GradeNotes
Peptide-ResinSynthesis Gradee.g., Rink Amide, Wang, or 2-Cl-Trt resin with peptide sequence.
4-[(Methylamino)methyl]benzoic acid HCl≥95% Purity[6]This is the building block to be coupled.
Fmoc-OSuN-(9-fluorenylmethoxycarbonyloxy)succinimideFor Fmoc protection of the building block if not pre-protected.
HATU≥98% PurityCoupling reagent.
DIPEA (or DIEA)N,N-Diisopropylethylamine, Peptide Synthesis GradeNon-nucleophilic base.
PiperidinePeptide Synthesis GradeFor Fmoc deprotection.
DMFN,N-Dimethylformamide, Anhydrous/Peptide Synthesis GradePrimary solvent.
DCMDichloromethane, ACS GradeFor washing.
Bromophenol BlueACS GradeFor coupling monitoring.

3.2. Step-by-Step Coupling Procedure

This procedure assumes a synthesis scale of 0.1 mmol. Adjust volumes accordingly.

  • Resin Preparation & Deprotection:

    • Place 0.1 mmol of the peptide-resin in a suitable reaction vessel.

    • Swell the resin in DMF (5-10 mL) for 30-60 minutes.[1]

    • Drain the DMF. Add a solution of 20% piperidine in DMF (5 mL). Agitate for 5 minutes.

    • Drain and add a fresh 20% piperidine/DMF solution (5 mL). Agitate for an additional 15 minutes to ensure complete Fmoc removal.[1]

    • Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally DMF (5 x 10 mL) to remove all residual piperidine.[1]

  • Activation of 4-[(Methylamino)methyl]benzoic Acid:

    • Crucial: This step should be performed in a separate, dry glass vial immediately before addition to the resin.

    • In the vial, dissolve 4 equivalents of 4-[(Methylamino)methyl]benzoic acid HCl (0.4 mmol, 80.7 mg) and 3.9 equivalents of HATU (0.39 mmol, 148.3 mg) in ~3 mL of anhydrous DMF.[1][5]

    • Add 8 equivalents of DIPEA (0.8 mmol, 140 µL) to the solution.[1][5] This amount is sufficient to neutralize the HCl salt, the carboxylic acid, and the ammonium ion on the resin.

    • Gently swirl the vial. Allow the activation (pre-activation) to proceed for 2-5 minutes at room temperature. The solution may change color.[1]

  • Coupling to Resin:

    • Drain the final DMF wash from the deprotected resin.

    • Immediately add the activated amino acid solution from step 2 to the resin.

    • Ensure the resin is fully suspended. Agitate the reaction vessel continuously for a minimum of 2-4 hours at room temperature.[1] For particularly difficult sequences, this time can be extended overnight.

    • Microwave Enhancement (Optional): For rapid and efficient coupling, microwave-assisted SPPS can be employed, which can drive difficult couplings to completion in minutes.[3]

  • Washing:

    • After the coupling period, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and byproducts.

  • Monitoring Coupling Completion (Bromophenol Blue Test):

    • Do NOT use the Kaiser test.

    • Take a small sample of resin beads (~5 mg) and wash them with DCM and then Methanol.

    • Add 1-2 drops of Bromophenol Blue solution in DMF.

    • Interpretation: [5]

      • Yellow/Orange Beads: Coupling is complete (no free amine).

      • Blue/Green Beads: Coupling is incomplete (free amine present). Proceed to recoupling.

  • Recoupling or Capping (If Necessary):

    • If the test is positive (blue), drain the resin and repeat steps 2-5 for a second coupling.

    • If the second coupling is still incomplete, it is advisable to "cap" the unreacted amines to prevent the formation of deletion sequences. This is done by acetylating the free amines with a solution of acetic anhydride and DIPEA in DMF.

Experimental Workflow Overview

SPPS_Workflow Start Start: Peptide-Resin (Fmoc-Protected) Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM, DMF) Deprotect->Wash1 Couple 5. Couple to Resin (2-4 hours) Wash1->Couple Activate 4. Prepare & Activate (Acid + HATU + DIPEA) Activate->Couple Wash2 6. Wash (DMF) Couple->Wash2 Monitor 7. Monitor Completion (Bromophenol Blue Test) Wash2->Monitor Recouple Recouple (Repeat steps 4-6) Monitor->Recouple Incomplete (Blue) Next_AA Proceed to Next Amino Acid Cycle Monitor->Next_AA Complete (Yellow) Recouple->Couple Next_AA->Deprotect More Residues End End of Synthesis: Cleavage & Purification Next_AA->End Final Residue

Figure 2: SPPS workflow for a single coupling cycle.

Troubleshooting and Key Insights

  • Problem: Persistently Incomplete Coupling.

    • Solution 1: Increase coupling time to overnight.

    • Solution 2: Increase the temperature. A modest increase to 40-50°C can improve kinetics.

    • Solution 3: Use microwave-assisted synthesis, which is highly effective for driving difficult reactions to completion.[3]

  • Importance of Anhydrous Conditions: While HATU is less sensitive to water than some older reagents, using high-purity, anhydrous DMF is crucial for maximizing efficiency and preventing hydrolysis of the activated ester.

  • Base Selection: DIPEA is the recommended base as it is sterically hindered and non-nucleophilic, preventing it from competing with the peptide's amine during the coupling reaction. N-Methylmorpholine (NMM) can also be used but DIPEA is generally preferred for hindered couplings.

Conclusion

The successful incorporation of 4-[(Methylamino)methyl]benzoic acid HCl into a peptide sequence is readily achievable with an optimized protocol. The key to success lies in acknowledging the steric hindrance of the N-methyl group and selecting a high-potency coupling reagent, such as HATU, in combination with extended reaction times and appropriate monitoring techniques like the bromophenol blue test. By following the detailed methodology presented in this note, researchers can reliably synthesize novel peptidomimetics and expand the chemical diversity of their peptide libraries for advanced therapeutic and scientific applications.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). 4-[(methylamino)methyl]benzoic acid hydrochloride.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (n.d.). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.
  • Katritzky, A. R., et al. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Tomita, K., et al. (2007). Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres. Biopolymers, 88(2), 272-8.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Hit2Lead. (n.d.). 4-[(methylamino)methyl]benzoic acid hydrochloride.
  • Loffet, A., et al. (2025, August 6). Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. Request PDF.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177.
  • Miller, S. C., & Scanlan, T. S. (2005, May 20). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • ChemicalBook. (2025, October 14). 4-[(Methylamino)methyl]benzoic acid.
  • Scilit. (n.d.). Synthesis of m -aminomethylbenzoic acid peptides.
  • PubChemLite. (n.d.). 4-[(methylamino)methyl]benzoic acid hydrochloride (C9H11NO2).
  • Gyros Protein Technologies. (n.d.). The latest SPPS application data - innovative solution for peptide chemistry.

Sources

using 4-[(Methylamino)methyl]benzoic acid as a serine protease inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-[(Methylamino)methyl]benzoic Acid as a P1-Arginine Mimetic Scaffold

Executive Summary

This guide details the utilization of 4-[(Methylamino)methyl]benzoic acid (MAMBA) as a structural scaffold in the design of serine protease inhibitors. Unlike its primary amine analog (PAMBA) or the rigid benzamidine moiety, the N-methylated secondary amine of MAMBA offers a unique physicochemical profile, providing increased lipophilicity and distinct steric characteristics within the S1 specificity pocket. This note provides a comprehensive workflow for chemically derivatizing this scaffold, evaluating its inhibitory potency (


) against Trypsin-like serine proteases, and validating the binding mode via structural biology.

Scientific Background & Rational Design

The P1-S1 Interaction Paradigm

Trypsin-like serine proteases (e.g., Thrombin, Factor Xa, uPA) are characterized by a deep, negatively charged S1 specificity pocket . The "bottom" of this pocket contains a conserved Aspartate residue (Asp189 in chymotrypsin numbering), which anchors substrates via a salt bridge.

  • The Scaffold's Role: MAMBA acts as a P1 residue mimetic .

    • The Warhead (Amine): The (methylamino)methyl group becomes protonated at physiological pH. This cationic center forms an electrostatic salt bridge with Asp189.

    • The Linker (Phenyl Ring): Provides a rigid spacer that positions the amine deep in the pocket while projecting the carboxylate group towards the S2/S3 sites.

    • The Handle (Carboxylate): Serves as the vector for fragment growth. By forming amide bonds here, researchers can extend the inhibitor into the P2 and P3 sites to gain potency and selectivity.

Secondary vs. Primary Amines

While the primary amine (PAMBA) is a potent binder, the N-methyl variant (MAMBA) introduces a "magic methyl" effect:

  • Desolvation Penalty: The secondary amine has fewer protons to solvate, potentially reducing the energetic cost of desolvation upon entering the hydrophobic active site.

  • Steric Tuning: The methyl group can probe the sub-pockets of S1, potentially improving selectivity against homologous proteases (e.g., sparing Thrombin while targeting uPA).

G Inhibitor MAMBA Scaffold (P1 Mimetic) ActiveSite Serine Protease Active Site Inhibitor->ActiveSite Enters Asp189 Asp189 Residue (Carboxylate -) Inhibitor->Asp189 Salt Bridge (Cation-Anion) GrowthVector P2/P3 Extension (Via Amide Coupling) Inhibitor->GrowthVector Derivatization S1Pocket S1 Specificity Pocket (Anionic) ActiveSite->S1Pocket Contains

Figure 1: Mechanistic logic of MAMBA binding. The scaffold anchors to Asp189, while the carboxylate allows extension into the P2/P3 regions.

Protocol 1: Chemical Derivatization (Library Synthesis)

Objective: To couple the MAMBA scaffold to a diversity set of amines (R-NH2) to probe the S2/S3 subsites.

Critical Pre-requisite: The secondary amine of MAMBA must be protected (e.g., Boc) to prevent self-polymerization during amide coupling.

Materials:
  • Scaffold: 4-[(Boc-methylamino)methyl]benzoic acid (Commercial or synthesized via Boc-protection of MAMBA).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (Diisopropylethylamine).[1]

  • Solvent: Anhydrous DMF.

  • Purification: Reverse-phase HPLC (C18 column).

Step-by-Step Procedure:
  • Activation:

    • Dissolve 1.0 equiv of 4-[(Boc-methylamino)methyl]benzoic acid in anhydrous DMF (0.1 M concentration).

    • Add 1.2 equiv of HATU and 2.5 equiv of DIPEA .

    • Stir at Room Temperature (RT) for 5 minutes to form the activated ester.

  • Coupling:

    • Add 1.1 equiv of the desired Amine Building Block (R-NH2) (representing the P2/P3 fragment).

    • Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid peak.

  • Work-up:

    • Dilute with Ethyl Acetate, wash with 1N HCl (mildly, to remove DIPEA/HATU byproducts), saturated NaHCO3, and brine.

    • Dry over MgSO4 and concentrate in vacuo.

  • Deprotection (The "Warhead" Activation):

    • Dissolve the intermediate in DCM/TFA (4:1 ratio).

    • Stir for 30–60 minutes to remove the Boc group.

    • Evaporate volatiles. Crucial: Lyophilize from water/acetonitrile to remove excess TFA, as residual acid can interfere with the biological assay.

  • Validation:

    • Confirm structure via 1H-NMR and HRMS. Ensure purity >95% before biological testing.

Protocol 2: Biochemical Evaluation (Chromogenic Assay)

Objective: Determine the inhibition constant (


) of the synthesized MAMBA derivatives against a target protease (e.g., Trypsin or Thrombin).

Principle: The enzyme cleaves a chromogenic substrate (e.g., BAPNA or S-2288), releasing p-nitroaniline (pNA). The inhibitor competes with the substrate, reducing the rate of pNA production (measured at 405 nm).

Materials:
  • Enzyme: Bovine Trypsin or Human Thrombin (purified).

  • Substrate:

    
    -Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) for Trypsin; S-2288 for Thrombin.
    
  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, 0.01% Triton X-100, pH 7.8.

  • Inhibitor: MAMBA derivatives (10 mM stock in DMSO).

Experimental Workflow:
  • Enzyme Preparation:

    • Dilute enzyme in Assay Buffer to a concentration where the uninhibited reaction is linear for at least 10 minutes (typically 1–10 nM final concentration). Keep on ice.

  • Inhibitor Dilution:

    • Prepare a 12-point serial dilution of the inhibitor in Assay Buffer (ensuring final DMSO < 5%). Range: 100

      
      M down to 0.1 nM.
      
  • Pre-Incubation (Equilibrium):

    • In a 96-well clear plate, add:

      • 80

        
        L Assay Buffer
        
      • 10

        
        L Inhibitor (or buffer control)
        
      • 10

        
        L Enzyme
        
    • Incubate at 25°C (or 37°C) for 15 minutes . Why? To allow the inhibitor to reach binding equilibrium with the active site before substrate competition begins.

  • Reaction Initiation:

    • Add 100

      
      L of Substrate (at 
      
      
      
      concentration, typically 100–200
      
      
      M).
    • Immediately mix and place in the plate reader.

  • Kinetic Readout:

    • Measure Absorbance at 405 nm every 30 seconds for 20 minutes.

    • Calculate the initial velocity (

      
      ) from the linear slope of the Abs vs. Time plot.
      
Data Analysis (The Cheng-Prusoff Correction):
  • Plot

    
     (y-axis) vs. [Inhibitor] (x-axis, log scale).
    
  • Fit to the standard IC50 equation (Sigmoidal dose-response).

  • Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation for competitive inhibition:
    
    
    • 
       must be determined beforehand for the specific enzyme/substrate lot.
      

AssayWorkflow Stock Inhibitor Stock (10mM DMSO) Dilution Serial Dilution (Buffer) Stock->Dilution EnzymeAdd Add Enzyme (Pre-incubation 15m) Dilution->EnzymeAdd SubstrateAdd Add Substrate (Initiate Reaction) EnzymeAdd->SubstrateAdd Read Measure A405 (Kinetic Mode) SubstrateAdd->Read Analysis Calculate Ki (Cheng-Prusoff) Read->Analysis

Figure 2: Kinetic Assay Workflow for Ki determination. Pre-incubation is critical for accurate potency data.

Structural Validation (X-Ray Crystallography)

Objective: To confirm the N-methyl orientation and salt-bridge geometry.

  • Soaking System: Use apo-crystals of Trypsin or uPA grown in high-salt conditions (e.g., Ammonium Sulfate).

  • Soak Protocol: Transfer crystals to a drop containing 1–5 mM of the MAMBA derivative (dissolved in mother liquor) for 1–24 hours.

  • Cryo-Protection: Flash cool in liquid nitrogen using glycerol (20%) as a cryoprotectant.

  • Refinement: Look for

    
     difference electron density in the S1 pocket. The methyl group should be clearly resolved, distinct from the primary amine water network.
    

References

  • Mechanism of Serine Protease Inhibition: Hedstrom, L. (2002). Serine protease mechanism and specificity.[2][3] Chemical Reviews, 102(12), 4501-4524.

  • S1 Pocket Interactions (Halogen vs Salt Bridge): Jiang, L., et al. (2018). Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases.[4][5] RSC Advances, 8, 28189–28197.[5]

  • Amide Coupling Protocols (HATU/EDC): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][6][7] Tetrahedron, 61(46), 10827-10852.

  • Chromogenic Assay Standards: BenchChem. (2025). Comparative Guide to Chromogenic Substrates for Serine Proteases.

  • Pharmacology of Aminomethylbenzoic Acid Derivatives: MedChemExpress. (2024). 4-(Aminomethyl)benzoic acid Product Information.

Sources

Preparation of 4-[(Methylamino)methyl]benzoyl Derivatives: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 4-[(Methylamino)methyl]benzoyl Scaffold

In the landscape of modern medicinal chemistry, the 4-[(methylamino)methyl]benzoyl moiety has emerged as a privileged scaffold. Its structural features—a para-substituted benzene ring bearing a reactive benzoyl group and a secondary amine—offer a versatile platform for the synthesis of diverse compound libraries with a wide spectrum of pharmacological activities. This guide provides an in-depth exploration of the synthetic routes to these valuable derivatives and delves into their applications in drug discovery, supported by detailed protocols and structure-activity relationship (SAR) insights. The inherent flexibility of this scaffold allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

The 4-[(methylamino)methyl]benzoyl core is a key structural element in a variety of biologically active molecules, including potent inhibitors of kinases, DNA methyltransferases, and other therapeutic targets. Its ability to engage in crucial hydrogen bonding and hydrophobic interactions within protein binding sites underpins its utility in the design of targeted therapies. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the preparation and application of these important medicinal chemistry building blocks.

Strategic Approaches to Synthesis

The preparation of 4-[(methylamino)methyl]benzoyl derivatives can be broadly approached through two primary synthetic strategies, each with its own set of advantages depending on the desired final product and available starting materials. The choice of strategy often hinges on the desired amide substituent and the overall convergency of the synthetic plan.

Strategy 1: Reductive Amination of a Benzaldehyde Precursor followed by Amide Coupling

This strategy commences with the readily available 4-formylbenzoic acid or its corresponding esters. The key transformation is the formation of the methylamino-methyl group via reductive amination, followed by the coupling of the carboxylic acid with a desired amine.

Causality Behind Experimental Choices: Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds.[2] The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is crucial as they selectively reduce the intermediate iminium ion in the presence of the aldehyde, preventing the reduction of the starting aldehyde to the corresponding alcohol.[2] Subsequent amide coupling is a cornerstone of medicinal chemistry, and a variety of coupling reagents are available to facilitate this transformation, each with its own merits regarding reaction time, yield, and prevention of racemization.[3]

Reductive Amination Workflow start 4-Formylbenzoic Acid step1 Reductive Amination (Methylamine, Reducing Agent) start->step1 intermediate 4-((Methylamino)methyl)benzoic Acid step1->intermediate step2 Amide Coupling (Amine, Coupling Reagent) intermediate->step2 product 4-[(Methylamino)methyl]benzoyl Derivative step2->product

Caption: Workflow for Strategy 1.

Strategy 2: Nucleophilic Substitution on a Benzylic Halide Precursor

This alternative approach begins with a precursor containing a reactive benzylic halide, such as 4-(chloromethyl)benzoyl chloride. The synthesis involves a two-step nucleophilic substitution sequence: first with methylamine to form the secondary amine, followed by reaction with a second amine to form the amide.

Causality Behind Experimental Choices: 4-(Chloromethyl)benzoyl chloride possesses two electrophilic sites: the highly reactive acyl chloride and the benzylic chloride.[4] The acyl chloride is significantly more reactive towards nucleophiles like amines than the benzylic chloride. This difference in reactivity allows for a sequential and controlled introduction of the two different amine nucleophiles. The first amine will preferentially attack the acyl chloride to form the amide, and the second amine (methylamine in this case) will then displace the benzylic chloride. To achieve the desired 4-[(methylamino)methyl]benzoyl structure, the order of amine addition is critical. First, reaction with the desired primary or secondary amine to form the benzamide, followed by reaction with methylamine to displace the benzylic chloride.

Nucleophilic Substitution Workflow start 4-(Chloromethyl)benzoyl Chloride step1 Amidation (Primary/Secondary Amine, Base) start->step1 intermediate 4-(Chloromethyl)benzamide Derivative step1->intermediate step2 Nucleophilic Substitution (Methylamine) intermediate->step2 product 4-[(Methylamino)methyl]benzoyl Derivative step2->product

Caption: Workflow for Strategy 2.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis of 4-[(methylamino)methyl]benzoyl derivatives. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N-(4-fluorophenyl)-4-((methylamino)methyl)benzamide via Reductive Amination and Amide Coupling

This protocol details the synthesis of a representative 4-[(methylamino)methyl]benzoyl derivative starting from 4-formylbenzoic acid.

Step 1: Reductive Amination of 4-Formylbenzoic Acid

  • Reaction Setup: To a solution of 4-formylbenzoic acid (1.50 g, 10.0 mmol) in methanol (50 mL) in a 250 mL round-bottom flask, add an aqueous solution of methylamine (40 wt. %, 2.33 mL, 30.0 mmol).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (0.76 g, 20.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully add 1 M HCl to the reaction mixture until the pH is approximately 6-7 to quench the excess sodium borohydride. Concentrate the mixture under reduced pressure to remove the methanol.

  • Purification: The resulting aqueous solution containing 4-((methylamino)methyl)benzoic acid can be used directly in the next step or purified by adjusting the pH to the isoelectric point to precipitate the product, which can then be collected by filtration.

Step 2: Amide Coupling with 4-Fluoroaniline

  • Reaction Setup: To the crude aqueous solution of 4-((methylamino)methyl)benzoic acid (approximately 10.0 mmol) from the previous step, add N,N-dimethylformamide (DMF) (50 mL). Add 1-hydroxybenzotriazole (HOBt) (1.62 g, 12.0 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.30 g, 12.0 mmol).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 4-fluoroaniline (1.11 g, 10.0 mmol) and N,N-diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol) to the reaction mixture.

  • Reaction Completion: Stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford N-(4-fluorophenyl)-4-((methylamino)methyl)benzamide.

Protocol 2: Synthesis of N-benzyl-4-((methylamino)methyl)benzamide from 4-(Chloromethyl)benzoyl Chloride

This protocol outlines the synthesis using the nucleophilic substitution strategy.

Step 1: Amidation of 4-(Chloromethyl)benzoyl Chloride with Benzylamine

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve benzylamine (1.07 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in anhydrous dichloromethane (DCM) (50 mL). Cool the solution to 0 °C.[4]

  • Acyl Chloride Addition: In a separate flask, dissolve 4-(chloromethyl)benzoyl chloride (1.89 g, 10.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the cooled amine solution over 15 minutes with vigorous stirring.[4]

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction's progress by TLC.[4]

  • Work-up: Quench the reaction with water (50 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude N-benzyl-4-(chloromethyl)benzamide, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Methylamine

  • Reaction Setup: Dissolve the crude N-benzyl-4-(chloromethyl)benzamide (approximately 10.0 mmol) in tetrahydrofuran (THF) (50 mL). Add an aqueous solution of methylamine (40 wt. %, 4.66 mL, 60.0 mmol).

  • Reaction Completion: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF and excess methylamine. Add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield N-benzyl-4-((methylamino)methyl)benzamide.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The 4-[(methylamino)methyl]benzoyl scaffold has been extensively explored in the development of inhibitors for various therapeutic targets. The following table summarizes representative examples and highlights key SAR insights.

Compound/Series Target Key SAR Observations Reference
4-((Arylaminomethyl)benzamide Derivatives Tyrosine Kinases (e.g., EGFR)- The trifluoromethylphenyl group in either the amide or amine moiety is crucial for potent inhibition. - The 4-(aminomethyl)benzamide acts as a flexible linker, allowing for optimal binding to the kinase active site.[5]
4-Methylbenzamide Derivatives with Purine Substituents Protein Kinases- The N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone is a key pharmacophore. - Substitution on the purine ring significantly modulates activity and selectivity against different cancer cell lines.[6]
4-Benzoylamino-1H-pyrazole-3-carboxamide Derivatives Cyclin-Dependent Kinase 2 (CDK2)- The benzoylamino moiety is critical for binding to the CDK2 active site. - Substitutions on the benzoyl ring can fine-tune potency and selectivity.[7]
4-Amino-N-(4-aminophenyl)benzamide Analogues DNA Methyltransferases (DNMTs)- The central benzamide core acts as a scaffold to position the two aromatic moieties for interaction with the enzyme. - The orientation of the central amide bond has a minor effect on biological activity.[8]

Expertise & Experience Insights: The SAR data consistently demonstrates that the 4-[(methylamino)methyl]benzoyl scaffold serves as an excellent linker or core structure. The benzamide nitrogen and the secondary amine provide crucial hydrogen bonding interactions, while the aromatic rings can be substituted to optimize van der Waals and hydrophobic interactions within the target protein's binding pocket. The flexibility of the methylaminomethyl linker is often key to achieving the correct geometry for high-affinity binding.

Conclusion and Future Perspectives

The synthetic methodologies and medicinal chemistry applications detailed in this guide underscore the importance of the 4-[(methylamino)methyl]benzoyl scaffold in modern drug discovery. The robust and versatile synthetic routes, particularly those involving reductive amination and sequential nucleophilic substitution, provide researchers with a reliable toolkit for generating diverse libraries of these valuable derivatives.

The demonstrated success of this scaffold in targeting a range of enzymes, including kinases and DNA methyltransferases, highlights its potential for the development of novel therapeutics for cancer and other diseases. Future work in this area will likely focus on further exploring the chemical space around this core structure, employing advanced synthetic techniques to create more complex and potent modulators of biological function. The continued elucidation of structure-activity relationships will be paramount in guiding the rational design of the next generation of drugs based on this privileged scaffold.

References

  • PubChem. 4-(Methylamino)benzoic acid. National Center for Biotechnology Information. [Link]

  • Kalinichenko, E., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. [Link]

  • Proulx, C., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PLoS ONE. [Link]

  • Kalinichenko, E., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Semantic Scholar. [Link]

  • Singh, R., et al. (2021). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Li, Y., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy. [Link]

  • NIST. Benzoic acid, 4-(methylamino)-. National Institute of Standards and Technology. [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. [Link]

  • Kim, J. C., et al. (2014). Facile One-Pot Synthesis of PABA from MFB. Bulletin of the Korean Chemical Society. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. Physicochemical properties of the synthesized compounds. [Link]

  • NIST. Methyl 4(methylamino)benzoate. National Institute of Standards and Technology. [Link]

  • PrepChem. Synthesis of A. 4-(Chloromethyl)benzoyl chloride. [Link]

  • Lin, T., et al. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Touchette, K. M. (2006). Reductive Amination Reaction. Journal of Chemical Education. [Link]

  • Dahl, K., et al. (2018). One‐Pot Synthesis of 11C‐Labelled Primary Benzamides via Intermediate [11C]Aroyl Dimethylaminopyridinium Salts. Chemistry – A European Journal. [Link]

  • Sherwood, J. R., et al. (2017). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. [Link]

  • Clark, J. (2015). reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Frontiers. The role of physicochemical and topological parameters in drug design. [Link]

  • The Organic Chemist. (2023). Reductive Amination. YouTube. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Google Patents. (2013). Preparation method of 4-aminomethylbenzoic acid.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Benci, K., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules. [Link]

  • Kumar, A. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Wang, L., et al. (2018). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Lipe, A., et al. (2021). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. Cell Chemical Biology. [Link]

  • Al-Amiery, A. A., et al. (2025). Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. Scientific Reports. [Link]

  • Fereidoonnezhad, M., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Iranian Journal of Pharmaceutical Research. [Link]

  • Bhat, A., et al. (2023). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Ke, S., et al. (2020). MedChemComm. RSC Publishing. [Link]

  • Sari, Y. P., et al. (2023). Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors. Atlantis Press. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 4-[(Methylamino)methyl]benzoic Acid Hydrochloride in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficiency, scalability, and novelty of a synthetic route. 4-[(Methylamino)methyl]benzoic acid hydrochloride emerges as a highly versatile and valuable building block. Its bifunctional nature, featuring a reactive secondary amine and a carboxylic acid on a stable aromatic scaffold, offers medicinal chemists a powerful tool for constructing complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, with a focus on its role in the synthesis of bioactive molecules such as Tranexamic acid analogues and its potential as a core component in the development of kinase inhibitors. The protocols herein are designed to be robust and self-validating, providing researchers with the practical insights needed for successful implementation.

Introduction: A Versatile Scaffold for Drug Discovery

4-[(Methylamino)methyl]benzoic acid hydrochloride is a bifunctional organic compound that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure is characterized by a para-substituted benzene ring bearing a methylaminomethyl group and a carboxylic acid group. This arrangement provides two key reactive sites that can be selectively functionalized, allowing for the stepwise construction of target molecules.

The presence of the secondary amine allows for nucleophilic substitution and addition reactions, while the carboxylic acid group is amenable to esterification and amidation. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying handling and reaction setup. Its utility is particularly evident in the synthesis of analogues of existing drugs, where modification of the core structure can lead to improved pharmacokinetic or pharmacodynamic properties.[1]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis. The data for 4-[(Methylamino)methyl]benzoic acid and its hydrochloride salt are summarized below.

PropertyValueReference(s)
CAS Number 96084-38-7 (for the free base)
Molecular Formula C₉H₁₁NO₂ (free base); C₉H₁₂ClNO₂ (hydrochloride salt)[2]
Molecular Weight 165.19 g/mol (free base)
Appearance White to off-white solid/powder
Melting Point Data not widely available; related compounds have varied melting points-
Solubility Soluble in polar solvents like water and methanol-
InChIKey (free base) FWVHRCVITNUYFV-UHFFFAOYSA-N[2]

Safety Profile:

As a reactive chemical intermediate, 4-[(Methylamino)methyl]benzoic acid hydrochloride and related compounds should be handled with appropriate care in a laboratory setting.

  • Hazard Classification: Irritant. May cause skin and serious eye irritation. May cause an allergic skin reaction.

  • Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. Seek medical attention if symptoms persist.

General Synthetic Routes

The synthesis of 4-[(Methylamino)methyl]benzoic acid and its precursors can be achieved through several established chemical transformations. A common and efficient strategy involves the reductive amination of 4-formylbenzoic acid or the reduction of 4-cyanobenzoic acid followed by N-methylation.

One prevalent method starts from methyl 4-formylbenzoate, which is converted to an oxime by reaction with hydroxylamine. Subsequent catalytic reduction of the oxime yields 4-(aminomethyl)benzoic acid.[3][4] This primary amine can then be selectively N-methylated. An alternative route involves the direct catalytic reduction of methyl 4-cyanobenzoate in the presence of ammonia.[3]

cluster_0 Synthetic Pathway to 4-(Aminomethyl)benzoic Acid A 4-Cyanobenzoic Acid B 4-(Aminomethyl)benzoic Acid A->B Catalytic Hydrogenation (e.g., Raney Nickel, H2, NH3) C 4-[(Methylamino)methyl]benzoic Acid B->C Reductive Amination (Formaldehyde, H2/Pd-C) or Direct Alkylation (CH3I)

Caption: General synthetic pathway from 4-Cyanobenzoic Acid.

Application Note I: Synthesis of N-Methylated Tranexamic Acid Analogues

Rationale and Significance

Tranexamic acid is an important antifibrinolytic agent used to treat or prevent excessive blood loss by competitively inhibiting the activation of plasminogen to plasmin.[5][6] The synthesis of N-methylated analogues of Tranexamic acid is of interest for exploring potential modifications to its pharmacokinetic profile, such as membrane permeability and metabolic stability. 4-[(Methylamino)methyl]benzoic acid hydrochloride serves as an ideal starting material for this purpose. The core of the synthesis is the saturation of the aromatic ring via catalytic hydrogenation to yield the desired cyclohexyl structure.[7]

Synthetic Pathway

The conversion of 4-[(Methylamino)methyl]benzoic acid to its corresponding N-methylated Tranexamic acid analogue involves the catalytic hydrogenation of the benzene ring. This reaction typically requires a robust catalyst, such as rhodium or ruthenium on a carbon support, and is carried out under hydrogen pressure. The reaction can yield a mixture of cis and trans isomers, which may require subsequent separation or isomerization steps.[8]

cluster_1 Synthesis of N-Methyl Tranexamic Acid Analogue start 4-[(Methylamino)methyl]benzoic acid hydrochloride product trans-4-[(Methylamino)methyl] cyclohexanecarboxylic acid (N-Methyl Tranexamic Acid Analogue) start->product Catalytic Hydrogenation (Rh/C, H2, Pressure) in Polar Solvent (e.g., H2O, Methanol)

Caption: Hydrogenation to form an N-methylated Tranexamic acid analogue.

Detailed Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize trans-4-[(Methylamino)methyl]cyclohexanecarboxylic acid from 4-[(Methylamino)methyl]benzoic acid hydrochloride via catalytic hydrogenation.

Materials:

  • 4-[(Methylamino)methyl]benzoic acid hydrochloride (1.0 eq)

  • 5% Rhodium on Carbon (Rh/C) catalyst (5-10 mol%)

  • Deionized Water or Methanol (as solvent)

  • Hydrogen gas (high purity)

  • High-pressure autoclave/hydrogenator

Procedure:

  • Vessel Preparation: Ensure the high-pressure autoclave is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Charging the Reactor: To the autoclave, add 4-[(Methylamino)methyl]benzoic acid hydrochloride and the solvent (e.g., deionized water, approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add the 5% Rh/C catalyst to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with air.

  • Sealing and Purging: Seal the autoclave. Purge the vessel several times with nitrogen to remove all oxygen, followed by several purges with hydrogen gas.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 atm, but this should be optimized). Begin stirring and heat the reaction to the target temperature (e.g., 80-120 °C).

    • Causality Note: The choice of catalyst, pressure, and temperature are critical variables that influence the reaction rate and the cis/trans selectivity of the product. Rhodium is often effective for hydrogenating aromatic rings under these conditions.[8]

  • Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen gas and purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.

  • Isolation and Purification: The product can be isolated by removing the solvent under reduced pressure. The resulting solid will be a mixture of cis and trans isomers. Purification and separation of the desired trans isomer can be achieved by fractional crystallization or chromatography.

Expected Data
ParameterExpected Outcome
Yield 70-90% (as a mixture of isomers)
Purity (HPLC) >95% (for the isomeric mixture before purification)
¹H NMR Disappearance of aromatic proton signals (δ 7-8 ppm) and appearance of aliphatic cyclohexyl protons (δ 1-3 ppm).
Mass Spec (ESI) [M+H]⁺ corresponding to the molecular weight of the N-methylated Tranexamic acid.

Application Note II: A Core Scaffold for Kinase Inhibitor Synthesis

Rationale and Significance

Substituted aminobenzoic acids are crucial structural motifs in many kinase inhibitors, including the successful anti-cancer drug Nilotinib.[9][10] In Nilotinib, a 4-methyl-3-aminobenzoic acid core is acylated with another molecular fragment. 4-[(Methylamino)methyl]benzoic acid represents a valuable scaffold for creating novel analogues in this class. The carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry, to link different fragments together.

Synthetic Strategy: Amide Bond Formation

A key step in the synthesis of many kinase inhibitors is the coupling of a benzoic acid intermediate with an aromatic amine. This is typically achieved using a peptide coupling reagent. The protocol below describes a general procedure for this critical transformation, illustrating how 4-[(Methylamino)methyl]benzoic acid hydrochloride can be utilized.

cluster_2 Workflow: Amide Coupling for Kinase Inhibitor Scaffolds A 1. Dissolve 4-[(Methylamino)methyl]benzoic acid and Aromatic Amine in aprotic solvent (e.g., DMF) B 2. Add Peptide Coupling Reagent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) A->B C 3. Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D 4. Aqueous Work-up (e.g., Extraction with Ethyl Acetate) C->D E 5. Purification (e.g., Column Chromatography or Recrystallization) D->E F Final Coupled Product E->F

Sources

Application Note: High-Fidelity Esterification of 4-[(Methylamino)methyl]benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the protocol for the esterification of 4-[(Methylamino)methyl]benzoic acid hydrochloride to its methyl ester. This transformation presents a specific chemoselective challenge: the substrate is a zwitterionic amino acid derivative containing both a nucleophilic secondary amine and an electrophilic carboxylic acid.

The Core Challenge: If the amine is unprotonated (free base), the molecule is prone to intermolecular self-condensation , leading to oligomeric amides (polyamides) rather than the desired ester. Furthermore, the zwitterionic nature often results in poor solubility in standard organic solvents.

The Strategic Solution: We utilize a Thionyl Chloride (


) mediated esterification in Methanol . This method serves a dual purpose:
  • In-situ Acid Generation:

    
     reacts with methanol to generate anhydrous 
    
    
    
    , ensuring the amine remains fully protonated (
    
    
    ) and non-nucleophilic throughout the reaction.
  • Water Scavenging: The reaction consumes water produced during esterification, driving the equilibrium toward the ester product (Le Chatelier's principle).

Critical Reaction Parameters (CRP)

The following parameters are non-negotiable for reproducibility and yield maximization.

ParameterSpecificationScientific Rationale
Stoichiometry (

)
2.0 – 3.0 EquivalentsExcess ensures complete activation of the carboxylic acid and maintains strictly anhydrous conditions.
Temperature (Addition) 0°C to 5°CThe reaction of

with MeOH is highly exothermic. Controlled addition prevents solvent boil-over and degradation.
Temperature (Reaction) Reflux (65°C)Required to overcome the activation energy of the sterically encumbered benzoate system.
Reaction Time 4 – 12 HoursMonitoring via HPLC/TLC is required; extended reflux can lead to minor trans-methylation of the amine (rare but possible).
Atmosphere Inert (

or Ar)
Prevents atmospheric moisture from hydrolyzing the transient acyl chloride intermediate.

Detailed Experimental Protocol

Materials
  • Substrate: 4-[(Methylamino)methyl]benzoic acid hydrochloride (10.0 g, 49.6 mmol)

  • Reagent: Thionyl Chloride (

    
    ) (11.0 mL, ~150 mmol, 3.0 eq)
    
  • Solvent: Methanol, Anhydrous (100 mL, 10V)

  • Precipitation Solvent: Diethyl Ether (

    
    ) or MTBE.
    
Step-by-Step Methodology
Phase 1: Activation & Addition
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (capped with a

    
     drying tube or 
    
    
    
    line), and a pressure-equalizing addition funnel.
  • Solvent Charge: Charge the flask with Methanol (100 mL) . Cool the solvent to 0°C using an ice/water bath.

  • Reagent Addition: Transfer Thionyl Chloride (11.0 mL) to the addition funnel. Add it dropwise to the cold methanol over 20–30 minutes .

    • Caution: Vigorous evolution of

      
       gas and 
      
      
      
      will occur.[1][2] Ensure efficient fume hood ventilation.
  • Substrate Addition: Once the

    
     addition is complete, remove the ice bath and allow the solution to stir for 10 minutes. Add the solid 4-[(Methylamino)methyl]benzoic acid hydrochloride  in portions.
    
    • Note: The solid will dissolve as the reaction warms and proceeds.

Phase 2: Reaction & Reflux[3]
  • Heating: Heat the reaction mixture to a gentle reflux (~65°C) .

  • Monitoring: Stir at reflux for 6–12 hours .

    • IPC (In-Process Control): Take a 50

      
       aliquot, dilute with MeOH, and analyze via HPLC or TLC (Eluent: 10% MeOH in DCM). Look for the disappearance of the starting acid (
      
      
      
      ) and appearance of the ester (
      
      
      ).
Phase 3: Workup & Isolation
  • Concentration: Cool the mixture to room temperature. Concentrate the solution in vacuo (Rotary Evaporator, 40°C bath) to remove the solvent and excess

    
    .
    
    • Result: A viscous, often slightly yellow oil or semi-solid residue will remain.

  • Crystallization/Trituration: Add Diethyl Ether (50 mL) to the residue. Vigorously scratch the flask sides with a spatula or sonicate to induce crystallization.

    • Mechanism:[3][4][5] The ester hydrochloride salt is insoluble in ether, while impurities remain in the mother liquor.

  • Filtration: Filter the white precipitate using a Büchner funnel. Wash the filter cake with cold Diethyl Ether (2 x 20 mL).

  • Drying: Dry the solid under high vacuum at 40°C for 4 hours to remove traces of

    
     and solvent.
    

Target Yield: 90–98% Appearance: White to off-white crystalline solid.

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the chemical pathway and the operational workflow, highlighting the critical "Protection via Protonation" step.

EsterificationWorkflow cluster_mech Mechanistic Safety Lock Start Start: 4-[(Methylamino)methyl]benzoic acid HCl Addition Add Substrate (Amine remains protonated R-NH2Me+) Start->Addition SolventPrep Cool MeOH to 0°C Add SOCl2 dropwise Activation In-situ Generation of HCl & Me-OSCl (Water Scavenging) SolventPrep->Activation Activation->Addition Anhydrous Conditions Reflux Reflux 65°C (6-12h) Fischer Esterification Mechanism Addition->Reflux Evaporation Concentrate in vacuo Remove MeOH/SOCl2 Reflux->Evaporation Trituration Add Diethyl Ether Precipitate Product Salt Evaporation->Trituration Filtration Filter & Dry Trituration->Filtration Product Product: Methyl 4-[(methylamino)methyl]benzoate HCl Filtration->Product

Figure 1: Operational workflow for the esterification process. The "Mechanistic Safety Lock" highlights the protonation of the amine to prevent polymerization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete crystallization or residual solvent.Use strictly anhydrous ether for trituration. Sonicate the oil/ether mixture. If oil persists, re-dissolve in min. MeOH and re-precipitate.
Starting Material Remains Water ingress or insufficient

.
Ensure system is closed with a drying tube. Add an additional 0.5 eq of

and extend reflux by 2 hours.
Yellow/Brown Discoloration Excessive heat or oxidation.Ensure temperature does not exceed 70°C. Perform reaction under Nitrogen atmosphere.
Oligomer Formation Free-basing of amine.CRITICAL: Do NOT wash the reaction mixture with aqueous base (NaHCO3/NaOH) if isolating the salt. Keep conditions acidic.

References

  • Dockner, M., & Neugebauer, T. (2007).[6] Process for preparing methyl 4-(aminomethyl)benzoate. U.S. Patent Application No. 10/583,382 (Publication No. US20070149802A1).[6] Retrieved from

  • Cohen, J. B., & Smithells, A. (1914). The Chlorination of Benzoic Acid. Journal of the Chemical Society, Transactions.
  • PubChem. Methyl 4-[(methylamino)methyl]benzoate hydrochloride Compound Summary. Retrieved from [Link]

Sources

Application Note: Strategic Incorporation of 4-(Methylaminomethyl)benzoic Acid in Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic incorporation, synthesis, and application of the 4-(methylaminomethyl)benzoic acid (MAMBA) moiety—a critical bifunctional pharmacophore and linker.

Executive Summary

The 4-(methylaminomethyl)benzoic acid moiety (CAS: 96084-38-7 ) represents a versatile pharmacophore in modern drug design. Structurally, it combines a rigid aromatic spacer with a cationic secondary amine and a carboxylate handle. This bifunctionality makes it an ideal scaffold for:

  • Arginine/Lysine Mimetics: Targeting anionic pockets (e.g., S1 sites in serine proteases) with improved lipophilicity compared to primary amines.

  • Linker Chemistry: Serving as a rigid, linear connector in PROTACs or fragment-based lead optimization.

  • Physicochemical Tuning: Modulating pKa and solubility profiles via the N-methyl group, which reduces hydrogen bond donor (HBD) count while maintaining basicity.

This guide provides a validated protocol for incorporating this moiety into small molecule inhibitors, addressing specific synthetic challenges such as zwitterionic solubility and differential protection strategies.

Scientific Rationale & Design Logic

The "Methyl" Effect in Linker Design

Replacing a primary benzylamine (PAMBA) with a secondary N-methylbenzylamine (MAMBA) is a subtle but high-impact modification.

  • Desolvation Penalty: The N-methyl group reduces the desolvation penalty upon binding by removing one H-bond donor.

  • Steric Exploration: The methyl group allows for probing of small hydrophobic sub-pockets adjacent to the catalytic site.

  • Basicity: The secondary amine (pKa ~9.5) remains protonated at physiological pH, ensuring electrostatic interaction with key aspartate/glutamate residues (e.g., Asp189 in Trypsin-like proteases).

Structural Distinction

It is critical to distinguish the target moiety from its isomer, N-methyl-4-aminobenzoic acid (CAS 10541-83-0).

  • Target (MAMBA): HOOC-Ph-CH2-NH-Me (Benzylic amine, basic).

  • Isomer (Aniline): HOOC-Ph-NH-Me (Aniline, weakly basic/neutral).

Experimental Protocol: Synthesis & Incorporation

Retrosynthetic Strategy

Direct alkylation of 4-(aminomethyl)benzoic acid often leads to over-alkylation. The most robust route involves reductive amination of methyl 4-formylbenzoate followed by selective hydrolysis.

Validated Synthesis Workflow

Reagents:

  • Methyl 4-formylbenzoate (CAS: 1571-08-0)

  • Methylamine (2M in THF)

  • Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride

  • Dichloromethane (DCM), Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc2O)

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve methyl 4-formylbenzoate (1.0 eq) in anhydrous DCM/MeOH (4:1 v/v).

    • Add Methylamine (1.5 eq, 2M in THF) and stir at 0°C for 30 mins.

    • Checkpoint: Monitor imine formation by TLC (disappearance of aldehyde).

  • Reductive Amination:

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

    • Quench: Add saturated NaHCO3 solution. Extract with DCM.

    • Result: Methyl 4-(methylaminomethyl)benzoate.[1]

  • In-Situ Protection (Critical Step):

    • The secondary amine is reactive.[2][3] To prevent side reactions during coupling, protect immediately.

    • Crude amine + Boc2O (1.2 eq) + TEA (2.0 eq) in DCM.

    • Purify via Silica Gel Chromatography (Hexane/EtOAc).

    • Yield: Typically 75-85% (2 steps).

  • Saponification (Module Integration):

    • Treat the Boc-protected ester with LiOH (3 eq) in THF/H2O.

    • Acidify carefully to pH 4 (avoid removing Boc).

    • Final Product: 4-((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid.[1] This is the "Ready-to-Couple" building block.

Data Summary Table
PropertyValue / ConditionNote
Target CAS 96084-38-7 (Free Acid)Verify structure (benzylamine vs aniline)
Molecular Weight 165.19 g/mol Free acid form
pKa (Calc) ~9.4 (Amine), ~3.8 (Acid)Exists as zwitterion in water
Solubility DMSO, MeOH (High); Water (pH dependent)Low solubility in non-polar organics if unprotected
Storage -20°C, DesiccatedHygroscopic in salt form

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the reductive amination workflow and the decision logic for protection strategies.

MAMBA_Synthesis Start Methyl 4-formylbenzoate (Aldehyde Precursor) Imine Imine Intermediate Start->Imine + MeNH2 (Dehydration) Amine Methyl 4-(methylaminomethyl)benzoate (Secondary Amine) Imine->Amine + NaBH(OAc)3 (Reduction) Amine->Amine Avoid Direct Hydrolysis (Zwitterion Issues) Protected N-Boc Protected Ester (Stable Intermediate) Amine->Protected + Boc2O (Protection) FinalBlock N-Boc MAMBA Acid (Coupling Partner) Protected->FinalBlock + LiOH (Hydrolysis)

Caption: Step-wise synthesis of the N-Boc protected MAMBA building block via reductive amination.

Case Study: Protease Inhibitor Design

Scenario: Designing a reversible inhibitor for a Trypsin-like Serine Protease (e.g., Factor Xa or Matriptase).

Challenge: The S1 pocket contains a critical Aspartate residue (Asp189). Primary amines (PAMBA) bind well but suffer from poor membrane permeability due to high polarity.

Solution:

  • Incorporation: Use the MAMBA moiety.

  • Mechanism: The protonated N-methyl ammonium interacts with Asp189 via a salt bridge.

  • Advantage: The methyl group displaces a conserved water molecule in the S1 pocket (entropic gain) and increases logP by ~0.5 units compared to the primary amine, potentially improving oral bioavailability.

Coupling Protocol (Amide Bond Formation):

  • Activation: Dissolve N-Boc MAMBA Acid (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3 eq).

  • Coupling: Add the amine-bearing scaffold (e.g., a heterocyclic core). Stir 2h at RT.

  • Deprotection: Treat the resulting amide with 4M HCl in Dioxane or TFA/DCM (1:1) to reveal the active N-methylamine pharmacophore.

References

  • PubChem. 4-((Methylamino)methyl)benzoic acid (CAS 96084-38-7). National Library of Medicine. Link

  • Journal of Medicinal Chemistry. Structure-Based Design of Factor Xa Inhibitors. (General reference for benzamidine/benzylamine mimics in S1 pocket). Link

  • ChemicalBook. Synthesis of 4-(aminomethyl)benzoic acid derivatives. (Protocol adaptation source). Link

  • MDPI. Research Progress of Small Molecule VEGFR/c-Met Inhibitors. (Examples of benzamide linkers in kinase inhibitors). Link

Sources

Troubleshooting & Optimization

troubleshooting coupling efficiency of secondary amines in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Coupling Efficiency of Secondary Amines in SPPS

Introduction Coupling an incoming amino acid onto a resin-bound secondary amine—such as Proline, N-methylated amino acids, or backbone N-alkylated cyclic peptides—is one of the most notorious bottlenecks in Solid-Phase Peptide Synthesis (SPPS). The combination of severe steric hindrance from the N-alkyl group and the reduced nucleophilicity of the secondary amine (e.g., the pKa of proline's nitrogen is roughly one full log unit lower than primary amino acids [10]) leads to sluggish reaction kinetics, truncated sequences, and high rates of deletion impurities.

This guide provides an authoritative, causality-driven framework to diagnose, troubleshoot, and resolve low coupling efficiencies when targeting secondary amines.

Diagnostic & Resolution Workflow

SPPS_Troubleshooting N1 Suspected Incomplete Coupling N2 Is N-terminus a Secondary Amine? N1->N2 N3 Use Chloranil Test (Not Kaiser) N2->N3 Yes N4 Test Result? N3->N4 N5 Positive (Blue/Green) Free Amine Present N4->N5 N6 Negative (Yellow/Clear) Coupling Complete N4->N6 N7 Double Couple with HATU/HOAt or COMU N5->N7 N11 Proceed to Next SPPS Cycle N6->N11 N8 Still Positive? N7->N8 N8->N6 No N9 Apply Heat (Microwave) or Chaotropic Salts N8->N9 Yes N10 Cap with Acetic Anhydride (Prevent Deletions) N9->N10 N10->N11

Caption: Logical workflow for diagnosing and resolving incomplete couplings onto secondary amines in SPPS.

Frequently Asked Questions (FAQs)

Q1: Why is my Kaiser test showing a negative result, but mass spectrometry reveals a massive deletion sequence at my Proline/N-methyl residue? The Causality: The standard Kaiser (ninhydrin) test relies on the reaction between ninhydrin and a primary amine to form the deep blue Ruhemann's purple [2]. Secondary amines lack the necessary protons to complete this reaction mechanism, resulting in a false negative (typically a faint reddish-brown or yellow color) even when the coupling has completely failed[1, 3]. The Solution: You must use a colorimetric assay specifically validated for secondary amines. The Chloranil test (tetrachlorobenzoquinone) is the gold standard here [1, 3]. Chloranil reacts with secondary amines to form a distinct bluish-green dialkylamino-substituted quinone derivative, providing a reliable visual confirmation of unreacted sites [1, 2].

Q2: I am using HBTU for my standard couplings. Should I use it for N-methyl amino acids? The Causality: No. HBTU generates an OBt (hydroxybenzotriazole) active ester, which is insufficiently reactive to overcome the steric barrier of an N-methylated nucleophile [9]. Furthermore, slow coupling kinetics with uronium-based reagents like HBTU or HATU increase the risk of a side reaction: the uronium salt can react directly with the unreacted secondary amine to form a dead-end tetramethylguanidinium byproduct, permanently terminating the peptide chain [9]. The Solution: Switch to a more reactive coupling reagent that provides anchimeric (intramolecular) assistance, or use a non-uronium alternative.

  • HATU: Generates an OAt ester. The pyridine nitrogen in HOAt acts as a neighboring base, accelerating the aminolysis step significantly compared to HBTU [9].

  • COMU: A third-generation reagent based on the Oxyma Pure leaving group. It is highly reactive, non-explosive, and its morpholino group acts as an internal base, making it exceptional for hindered couplings[4, 8].

  • DIC/Oxyma: If guanidinylation is a major issue, switching to a carbodiimide (DIC) with Oxyma Pure prevents uronium-based chain termination entirely while maintaining high reactivity[4, 9].

Q3: Even with HATU, my coupling onto an N-methylated amine is stalling. How can I force the reaction to completion? The Causality: When chemical activation alone cannot overcome the activation energy barrier imposed by steric bulk and potential peptide aggregation (e.g., β-sheet formation on the resin), thermodynamic intervention is required. The Solution:

  • Elevated Temperature: Utilize microwave-assisted SPPS (typically 75°C) to disrupt inter-chain hydrogen bonding and increase reaction kinetics. COMU is particularly well-suited for microwave SPPS due to its thermal stability [4].

  • Solvent Optimization: Switch from 100% DMF to a solvent mixture with higher solvating power for aggregates, such as NMP, or add chaotropic agents (e.g., 25% DMSO in DMF or 0.8 M LiCl) [3, 7].

  • Acid Chlorides or Triphosgene: For the most extreme cases (e.g., coupling onto N-methyl valine), using highly reactive reagents like BTC (bis(trichloromethyl) carbonate / triphosgene) may be necessary to force the amide bond formation [5, 10].

Quantitative Data: Comparison of Coupling Reagents for Secondary Amines

To select the optimal reagent for your specific sequence, compare their active species and associated risks below.

Coupling ReagentActive Ester GeneratedAnchimeric AssistanceGuanidinylation RiskRelative Efficiency for Secondary Amines
HBTU / TBTU OBtNoHigh (if slow)Low (Not recommended)
HATU OAtYes (Pyridine N)High (if slow)Very High
COMU OxymaYes (Morpholino O)High (if slow)Very High (Safer alternative to HATU)
PyAOP OAtYes (Pyridine N)None (Phosphonium)Very High
DIC / Oxyma OxymaNoNone (Carbodiimide)High
BTC (Triphosgene) Acid ChlorideN/ANone Extreme (For highly hindered N-Me AAs)

Data synthesized from Bachem and Sigma-Aldrich coupling reagent guidelines [4, 8, 9].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The Chloranil test validates the presence of the amine, and the optimized coupling protocol utilizes pre-activation to minimize side reactions.

Protocol 1: The Chloranil Test (Detection of Free Secondary Amines)

Use this protocol to monitor deprotection and coupling completion when the N-terminal residue is Proline or an N-alkylated amino acid[1, 2].

Reagent Preparation (Maintain Anhydrous Conditions):

  • Solution A: 2% (v/v) Acetaldehyde in anhydrous DMF (Add 2 mL acetaldehyde to 98 mL DMF).

  • Solution B: 2% (w/v) p-Chloranil in anhydrous DMF (Dissolve 2 g of p-chloranil in 98 mL DMF).

  • Note: Moisture interferes with the reaction. Prepare fresh and store in the dark.

Step-by-Step Methodology:

  • Resin Sampling: Withdraw a small aliquot (1–5 mg) of the peptide-resin using a capillary tube.

  • Washing: Wash the resin beads thoroughly with DMF (3x) and DCM (3x) to remove any residual basic reagents (e.g., piperidine or DIPEA), which can cause false positives [3].

  • Reaction: Transfer the washed beads to a small glass test tube. Add 2 drops of Solution A, followed immediately by 2 drops of Solution B [1].

  • Incubation: Mix gently and let stand at room temperature for exactly 5 minutes [1, 2].

  • Validation (Observation):

    • Positive Result (Incomplete Coupling): The resin beads turn a distinct bluish-green color. A secondary amine is present; proceed to Protocol 2.

    • Negative Result (Complete Coupling): The beads remain colorless or pale yellow [1]. The coupling is successful.

Protocol 2: Optimized Double-Coupling for Hindered Secondary Amines (using COMU or HATU)

This protocol utilizes a pre-activation strategy to maximize the concentration of the active ester before it encounters the hindered amine, reducing the risk of guanidinylation [8, 9].

Step-by-Step Methodology:

  • Reagent Calculation: For a standard 0.1 mmol scale synthesis, weigh out 4 equivalents (0.4 mmol) of the incoming Fmoc-protected amino acid and 3.9 equivalents (0.39 mmol) of COMU or HATU. Using slightly less coupling reagent than amino acid prevents the excess uronium salt from guanidinylating the resin.

  • Dissolution: Dissolve the amino acid and coupling reagent in a minimal volume of anhydrous DMF or NMP (aim for a high concentration of 0.4 - 0.5 M to drive bimolecular kinetics) [6].

  • Pre-Activation: Add 8 equivalents (0.8 mmol) of N,N-Diisopropylethylamine (DIPEA) to the solution. Vortex and allow the mixture to pre-activate for exactly 2–3 minutes at room temperature. The solution will typically turn yellow.

  • Coupling: Add the pre-activated solution to the drained, Fmoc-deprotected peptide resin.

  • Agitation: Agitate the reaction vessel for 2 to 4 hours. For highly hindered residues (e.g., N-methyl isoleucine), heat the reaction to 75°C using a microwave peptide synthesizer.

  • Drain and Wash: Drain the coupling solution. Wash the resin with DMF (5x) and DCM (3x).

  • Validation: Perform the Chloranil Test (Protocol 1). If positive, repeat steps 1-6 (Double Coupling). If still positive after a double coupling, cap the unreacted amines using 20% acetic anhydride in DMF with 2 eq DIPEA for 30 minutes to prevent deletion peptides from complicating final purification [3].

References

  • Commonly Used Colorimetric Reagents in SPPS peptide solutions. Dilun Biotechnology. Available at: [Link]

  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate. Google Patents.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]

  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. Available at: [Link]

optimizing yield of 4-[(Methylamino)methyl]benzoic acid from 4-carboxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-[(Methylamino)methyl]benzoic acid from 4-carboxybenzaldehyde (4-CBA) and methylamine .

Reductive amination is a highly efficient, atom-economical method for amine synthesis[1]. However, the presence of a carboxylic acid moiety, the high reactivity of the primary amine product, and the competing reduction of the aldehyde starting material require precise mechanistic control. This guide synthesizes field-proven troubleshooting strategies, kinetic control principles, and self-validating protocols to ensure high-yield, chemoselective synthesis.

Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first map the reaction's kinetic pathways. The synthesis relies on the transient formation of an imine (Schiff base) intermediate, followed by its selective reduction[1].

ReductiveAmination A 4-Carboxybenzaldehyde (4-CBA) C Imine Intermediate (Schiff Base) A->C + MeNH2 - H2O F 4-(Hydroxymethyl)benzoic acid (Alcohol Byproduct) A->F Direct Reduction (NaBH4) B Methylamine (MeNH2) B->C D 4-[(Methylamino)methyl]benzoic acid (Target Product) C->D Reduction (NaBH3CN / NaBH(OAc)3) E Over-alkylation (Tertiary Amine) D->E + 4-CBA Reduction

Reaction pathway for the reductive amination of 4-CBA to 4-[(Methylamino)methyl]benzoic acid.

Troubleshooting & FAQ (Application Scientist Q&A)

Q1: My LC-MS shows a significant amount of 4-(hydroxymethyl)benzoic acid. How do I prevent the direct reduction of the starting material? Causality: This occurs when the reducing agent attacks the carbonyl group of 4-CBA before the imine has fully formed, or if the reducing agent is too strong (e.g., Sodium borohydride,


)[2].
Solution:  Shift to a milder, chemoselective reducing agent like Sodium cyanoborohydride (

) or Sodium triacetoxyborohydride (

)[2]. These reagents selectively reduce the protonated iminium ion over the neutral aldehyde. Additionally, employ a stepwise procedure: allow the 4-CBA and methylamine to stir in methanol for 2-4 hours to ensure complete imine formation before adding the reducing agent[3].

Q2: I am observing over-alkylation, resulting in a tertiary amine byproduct (dialkylation). How can I favor the secondary amine? Causality: The newly formed secondary amine (4-[(Methylamino)methyl]benzoic acid) is nucleophilic and can react with unreacted 4-CBA to form a new iminium ion, which is subsequently reduced to a tertiary amine[4]. Solution: Operate under pseudo-first-order kinetics by using a significant excess of methylamine (3.0 to 5.0 equivalents). The vast excess of primary amine outcompetes the secondary amine product for the available 4-CBA[4]. Using a methanolic solution of methylamine rather than aqueous solutions also limits hydrolytic reversal of the primary imine.

Q3: The reaction stalls at the imine intermediate, and the yield is poor. What is limiting the conversion? Causality: Imine formation is an equilibrium process that releases water (


)[1]. If water is not managed, the equilibrium shifts left, stalling the reaction.
Solution:  Add a dehydrating agent or Lewis acid. Anhydrous magnesium sulfate (

) or 3Å molecular sieves can be added to the reaction mixture to sequester water. Alternatively, Titanium(IV) isopropoxide (

) can be used as a Lewis acid to activate the aldehyde and trap the water, driving imine formation to completion[2].

Q4: I have successfully synthesized the product, but I cannot isolate it from the aqueous workup. It stays in the aqueous layer. Causality: 4-[(Methylamino)methyl]benzoic acid contains both a basic secondary amine (pKa ~9.8) and an acidic carboxylic acid (pKa ~4.2). At physiological or neutral pH, it exists as a highly polar zwitterion, making extraction into organic solvents (like EtOAc or DCM) nearly impossible. Solution: Utilize isoelectric precipitation . Calculate the isoelectric point (pI), which is the average of the two pKa values (pI


 7.0). Adjust the aqueous phase exactly to pH 7.0 using dilute 

or

. At its pI, the zwitterion has a net charge of zero and exhibits minimum aqueous solubility, allowing it to precipitate as a white solid that can be collected by vacuum filtration.
Reagent Matrix: Selecting the Right Reducing Agent

To ensure trust and predictability in your scale-up, consult the following empirical data comparing reducing agents for this specific transformation.

Reducing AgentChemoselectivity (Iminium vs Aldehyde)Toxicity & HandlingTypical YieldMechanistic Notes

LowModerate30 - 50%Too reactive; rapidly reduces 4-CBA to the alcohol byproduct[2].

HighHigh (Generates toxic HCN gas at low pH)85 - 90%Highly selective. Requires slightly acidic conditions (pH 5-6) to protonate the imine[2].

HighLow (Safe for scale-up)85 - 95%Mild, safe alternative to cyanoborohydride. Excellent for stepwise reductive aminations[2].
Self-Validating Experimental Protocol

This protocol utilizes


 due to its superior safety profile and high chemoselectivity. The workflow includes built-in analytical holds to validate the process before proceeding to the next step.

Reagents Required:

  • 4-Carboxybenzaldehyde (1.0 eq, 15.0 g, 100 mmol)

  • Methylamine (33% solution in absolute ethanol) (4.0 eq, 400 mmol)

  • Sodium triacetoxyborohydride,

    
     (1.5 eq, 31.8 g, 150 mmol)
    
  • Anhydrous Methanol (150 mL)

  • Glacial Acetic Acid (Catalytic, to adjust pH)

Step-by-Step Methodology:

  • Imine Formation (Equilibrium Control):

    • Suspend 4-carboxybenzaldehyde (15.0 g) in 150 mL of anhydrous methanol in a 500 mL round-bottom flask under an inert nitrogen atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Dropwise, add the methylamine solution (4.0 eq). The large excess prevents the formation of the tertiary amine byproduct[4].

    • Add a catalytic amount of glacial acetic acid to adjust the apparent pH to ~5.5. This catalyzes imine formation and prepares the system for reduction.

    • Remove the ice bath and stir at room temperature for 3 hours.

    • Self-Validation Checkpoint: Pull a 50 µL aliquot, quench in water, and analyze via LC-MS or TLC. Do not proceed until the 4-CBA peak is consumed and the imine mass [M+H]+ is dominant.

  • Chemoselective Reduction:

    • Re-cool the reaction mixture to 0 °C.

    • Add

      
       (31.8 g) portion-wise over 30 minutes to control the exothermic hydrogen gas evolution.
      
    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Self-Validation Checkpoint: Analyze via LC-MS to confirm the disappearance of the imine intermediate and the appearance of the product mass (m/z 166.08 [M+H]+).

  • Quench and Isoelectric Isolation:

    • Quench the reaction carefully by adding 50 mL of distilled water. Stir for 15 minutes.

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the methanol and ethanol.

    • Dilute the remaining aqueous residue with 100 mL of water.

    • Slowly add 1M

      
       dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 7.0  (the isoelectric point).
      
    • Stir the resulting thick white suspension at 4 °C for 2 hours to maximize crystallization.

    • Filter the precipitate through a sintered glass funnel, wash with ice-cold water (2 x 20 mL), and dry under high vacuum at 45 °C overnight to yield 4-[(Methylamino)methyl]benzoic acid.

References

1.[1] Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia. Available at: [Link] 2.[3] Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal. Available at:[Link] 3.[2] Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry. Available at:[Link] 4.[4] Vaia. "One problem with reductive amination as a method of amine synthesis is that by-products are sometimes obtained." Vaia. Available at:[Link]

Sources

Technical Support Center: Handling & Mitigating Hygroscopicity in Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe handling and stability issues when working with 4-[(Methylamino)methyl]benzoic acid hydrochloride (CAS 67688-73-7).

While hydrochloride salts are the industry standard for enhancing the aqueous solubility of basic pharmaceutical building blocks, they introduce a critical vulnerability: extreme hygroscopicity[1]. This guide is designed to move beyond basic handling tips, providing you with the mechanistic causality behind the moisture uptake and self-validating protocols to permanently resolve these issues in your workflows.

Mechanistic Overview: Why is this compound so hygroscopic?

4-[(Methylamino)methyl]benzoic acid hydrochloride is a bifunctional molecule containing a secondary amine and a carboxylic acid. In its hydrochloride salt form, the amine is protonated. The root cause of its hygroscopicity is not the protonated amine itself, but the chloride counterion .

In the crystal lattice of many amine hydrochlorides, the electronegative chloride ion acts as a strong hydrogen-bond acceptor[1]. When the intrinsic crystal packing fails to fully satisfy the chloride ion's hydrogen-bonding potential, these "underutilized" chloride ions aggressively scavenge moisture from the ambient atmosphere[2]. This surface adsorption rapidly progresses to deliquescence—where the solid absorbs so much water it dissolves into a sticky, unusable sludge.

Mechanism API Protonated Amine (R-NH2+-CH3) Cl Chloride Ion (Cl-) Underutilized H-bond Acceptor API->Cl Ionic Bond H2O Atmospheric Moisture (H2O) Cl->H2O H-Bonding (High Affinity) Guest Neutral Guest Acid (Strong H-bond Donor) Cl->Guest Crystal Engineering Intervention Deliquescence Deliquescence & Clumping H2O->Deliquescence Water Uptake Cocrystal Stable Co-crystal (Steric Shielding) Guest->Cocrystal Replaces H2O Interactions

Mechanistic pathway of hygroscopicity in amine hydrochlorides and co-crystallization intervention.

Troubleshooting FAQ

Q1: My batch of 4-[(Methylamino)methyl]benzoic acid HCl has turned into a clumped mass. Is it ruined?

A: Not necessarily, but it requires immediate remediation. The clumping is a physical phase change driven by moisture uptake[3]. However, you cannot use this material directly in stoichiometry-sensitive reactions (e.g., amide couplings or esterifications). The unaccounted water weight will cause you to under-dose the active pharmaceutical ingredient (API) and will aggressively quench coupling reagents like HATU or EDC. You must dry the material using the Azeotropic Drying Protocol detailed below.

Q2: How do I accurately weigh this material without it absorbing moisture on the balance?

A: Hygroscopic materials can shift from "Slightly Hygroscopic" to "Very Hygroscopic" within minutes of ambient exposure, depending on the relative humidity (RH)[4]. Solution: Store the material in a desiccator over a strong desiccant (e.g., P2O5) or in an argon-filled glovebox. When weighing, use a closed weighing boat or a tared vial with a septum. Never leave the bulk container open to ambient air for more than a few seconds.

Q3: Is there a permanent structural solution to avoid this hygroscopicity?

A: Yes. If the specific HCl salt form is not strictly required for your final formulation, you can alter the solid-state chemistry.

  • Salt Exchange: Convert the HCl salt to a less electronegative salt (e.g., mesylate or sulfate) or isolate the zwitterionic free base. While changing the salt form reduces hygroscopicity, it often comes at the expense of reduced aqueous solubility[1].

  • Co-crystallization: A highly effective crystal engineering approach involves introducing a neutral organic acid (e.g., succinic or fumaric acid). The strong hydrogen-bond donors of the guest acid interact with the chloride ions, satisfying their hydrogen-bonding potential and effectively blocking water absorption[2].

Quantitative Data & Mitigation Strategies

To properly classify and address the issue, we rely on the European Pharmacopeia (Ph. Eur.) standards for hygroscopicity[4].

Table 1: Ph. Eur. Hygroscopicity Categorization

Category Criteria (Weight gain at 25°C / 80% RH for 24h) Handling Requirement
Non-hygroscopic < 0.2% Standard ambient handling
Slightly hygroscopic 0.2% ≤ ΔW < 2.0% Store tightly sealed
Moderately hygroscopic 2.0% ≤ ΔW < 15.0% Desiccator storage required
Very hygroscopic ≥ 15.0% Glovebox handling required

| Deliquescent | Sufficient water absorbed to form a liquid | Immediate remediation needed |

Table 2: Comparison of Mitigation Strategies for Amine Hydrochlorides

Strategy Mechanism Pros Cons
Azeotropic Drying Physical removal of water via low-boiling azeotrope Fast, retains original salt form Temporary fix; material remains intrinsically hygroscopic
Co-crystallization Guest acid occupies Cl⁻ hydrogen-bond acceptor sites Permanent stability, highly crystalline Requires screening for suitable guest acids[2]

| Salt Exchange | Replaces Cl⁻ with a less electronegative counterion | Reduces intrinsic hygroscopicity | May alter downstream solubility or bioavailability[1] |

Experimental Protocols

The following protocols are designed as self-validating systems . In scientific workflows, a protocol is only as good as its verification step. Do not proceed to downstream synthesis without passing the validation checkpoints.

Protocol A: Azeotropic Drying (For immediate remediation)

Causality: Heating a hygroscopic salt in an oven often leads to degradation or melting. Azeotropic drying leverages the physical property of binary mixtures (like water/toluene) to co-distill water at temperatures far below its standard boiling point, gently pulling moisture out of the crystal lattice.

  • Suspend: Place the wet/clumped 4-[(Methylamino)methyl]benzoic acid HCl in a round-bottom flask. Add anhydrous toluene (10 mL per gram of compound).

  • Evaporate: Remove the solvent under reduced pressure using a rotary evaporator at 45°C. The water will co-distill with the toluene.

  • Cycle: Repeat the toluene suspension and evaporation process two additional times to ensure deep moisture removal.

  • Triturate: For the final cycle, suspend the residue in anhydrous acetonitrile and evaporate. This crashes the compound out as a fine, flowable, anhydrous powder.

  • Validation Checkpoint: Perform a Karl Fischer (KF) titration on a 50 mg sample. The system is validated if the KF result shows <0.5% w/w water. If the moisture is >0.5%, repeat step 4.

Protocol B: Co-Crystallization with Succinic Acid (For long-term stability)

Causality: By introducing succinic acid, we provide strong hydrogen-bond donors that preferentially bind to the chloride ions, sterically and electronically shielding them from atmospheric moisture[2].

  • Dissolve: Combine 1.0 equivalent of 4-[(Methylamino)methyl]benzoic acid HCl and 0.5 equivalents of succinic acid in a minimal volume of a hot acetonitrile/ethanol mixture (approx. 80:20 ratio).

  • Equilibrate: Stir the solution at 60°C for 30 minutes to ensure complete dissolution and disruption of the original homomeric crystal lattice.

  • Crystallize: Turn off the heat and allow the solution to cool slowly to room temperature in an open vessel. Slow evaporation promotes the formation of thermodynamically stable co-crystals rather than kinetic precipitates.

  • Isolate: Filter the resulting co-crystals and wash with cold, dry acetonitrile.

  • Validation Checkpoint: Analyze the isolated solid via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). The system is validated if the DSC thermogram shows a distinct, singular melting endotherm that differs from both the pure HCl salt and pure succinic acid, confirming a new crystalline phase.

Workflow Decision Matrix

Workflow Start 4-[(Methylamino)methyl]benzoic acid HCl Salt Assess Assess Moisture Content (Karl Fischer Titration) Start->Assess Decision Moisture > 0.5%? Assess->Decision Dry Azeotropic Drying (Toluene/MeCN) Decision->Dry Yes Store Store under Argon (Desiccator, <20% RH) Decision->Store No Dry->Assess Re-evaluate Modify Long-Term Issue? Consider Salt Exchange Store->Modify Cocrystal Co-Crystallization (e.g., with Succinic Acid) Modify->Cocrystal If handling remains poor

Decision matrix for handling and mitigating hygroscopic pharmaceutical salts.

References

  • Salt Selection in Drug Development Pharmaceutical Technology URL
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Semantic Scholar / Pharmaceutics URL
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Taylor & Francis URL
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach Asia Pharmaceutics URL
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids Journal of the American Chemical Society URL

Sources

recrystallization solvents for purifying 4-[(Methylamino)methyl]benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the purification of 4-[(Methylamino)methyl]benzoic acid hydrochloride . It is designed for researchers requiring high-purity isolation of this specific amphoteric intermediate.[1][2]

Case ID: REC-MAMBA-HCl-001 Status: Active Safety Warning: This compound is a skin/eye irritant.[1][2][3] Handle with PPE. Ensure all solvents are handled in a fume hood.[1]

Core Solubility & Solvent Selection

The Challenge: 4-[(Methylamino)methyl]benzoic acid hydrochloride is a zwitterionic precursor locked in its cationic salt form.[1][3]

  • The HCl Salt: Highly polar, ionic, soluble in water and lower alcohols.[1][3]

  • The Free Base (Zwitterion): If the HCl is lost (pH rise), the molecule forms a zwitterion (inner salt) which has drastically different solubility (typically insoluble in organic solvents and water at its isoelectric point).[1]

Objective: Maintain the HCl salt form while removing organic impurities (starting materials) and inorganic salts.

Recommended Solvent Systems
System TypeSolvent Pair (Solvent / Anti-Solvent)Ratio (v/v)Best For...
Primary (Recommended) Methanol / Ethyl Acetate 1:3 to 1:5Removing non-polar organic impurities (dimers, unreacted aldehydes).[1][2][3] High recovery yield.[1]
Alternative (High Purity) Ethanol (95%) / Diethyl Ether 1:4"Oiling out" prevention.[1][3] Slower crystallization yields better crystal lattice.
Aqueous (Salt Removal) 2M HCl / Acetone 1:10Removing inorganic salts (NaCl/KCl) if the crude is from a hydrolysis step.[1][3] Note: The HCl ensures the salt does not dissociate.
Troubleshooting Guide (Symptom-Based)

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. How do I fix this?

  • Diagnosis: This usually occurs when the anti-solvent (e.g., Ethyl Acetate) is added too quickly or the temperature drop is too drastic.[1] It creates a supersaturated state where the compound crashes out as an amorphous oil.[1]

  • Solution:

    • Re-heat the mixture until the oil dissolves (add a small amount of Methanol if needed).

    • Seeding: Add a tiny crystal of pure product to the hot solution.

    • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2-3 hours before moving to an ice bath.

    • Trituration: If oil persists, decant the solvent and scratch the oil with a glass rod under fresh Ethyl Acetate to induce nucleation.[1][3]

Q2: I lost a significant amount of yield. The mother liquor still contains the product. [2]

  • Diagnosis: The compound is too soluble in the primary solvent (likely Water or Methanol).[1][3]

  • Solution:

    • Common Ion Effect: If using an aqueous system, add a few drops of concentrated HCl.[1] The excess chloride ions (

      
      ) shift the equilibrium to favor precipitation of the hydrochloride salt.[2]
      
    • Volume Reduction: Evaporate the mother liquor to 20% of its original volume and perform a second "crop" crystallization. Note: The second crop is usually less pure.[2]

Q3: The crystals are turning yellow/brown upon drying.

  • Diagnosis: Oxidation of the secondary amine or retention of colored impurities.

  • Solution:

    • Charcoal Treatment: During the initial hot dissolution (Step 1 of Protocol), add Activated Charcoal (1-2% by weight), stir for 10 minutes, and filter through Celite while hot.[1][2][3]

    • Vacuum Drying: Dry the crystals in a vacuum oven (<40°C) with

      
       or silica desiccant to remove trace HCl/moisture rapidly.[1]
      
Standard Operating Procedure (SOP)

Protocol: Recrystallization via Methanol/Ethyl Acetate

  • Dissolution:

    • Place crude 4-[(Methylamino)methyl]benzoic acid HCl in an Erlenmeyer flask.

    • Add Methanol dropwise while heating (approx. 50-60°C) until the solid just dissolves.[1]

    • Critical: Do not boil excessively; prolonged boiling can induce methyl ester formation.[1]

  • Clarification (Optional):

    • If insoluble particles remain (dust/inorganics), filter the hot solution through a pre-warmed glass frit or syringe filter.[1]

  • Crystallization:

    • Remove from heat.[1][4]

    • Slowly add Ethyl Acetate dropwise with gentle swirling.

    • Stop adding when a faint, persistent cloudiness (turbidity) appears.

    • Add 2-3 drops of Methanol to clear the cloudiness.[2]

  • Nucleation & Cooling:

    • Allow the flask to cool to room temperature undisturbed (1-2 hours).

    • Once crystals form, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash: Wash the filter cake with cold Ethyl Acetate (Do not wash with Methanol).[1]

    • Dry: Vacuum dry at 40°C.[1]

Decision Logic & Workflow (Visualized)

The following diagram illustrates the decision process for selecting the correct purification route based on the impurity profile of your crude material.

RecrystallizationLogic Start Crude 4-[(Methylamino)methyl] benzoic acid HCl CheckImpurity Primary Impurity Type? Start->CheckImpurity Inorganic Inorganic Salts (NaCl, NaBr) CheckImpurity->Inorganic High Salt Content Organic Organic Byproducts (Dimers, Starting Material) CheckImpurity->Organic Sticky/Colored RouteA Solvent: Dry Methanol Filter off undissolved salts Inorganic->RouteA Salts are insoluble in MeOH RouteB Solvent: Min. Hot Methanol Anti-Solvent: Ethyl Acetate Organic->RouteB Standard ReX RouteA->RouteB Filtrate (Liquor) Precipitation Induce Crystallization (Cooling + Seeding) RouteB->Precipitation Filter Vacuum Filtration Precipitation->Filter

Figure 1: Decision tree for solvent selection based on crude material composition.[1][2][3] Inorganic salts are best removed by exploiting their insolubility in dry Methanol.[2]

Frequently Asked Questions (FAQ)

Q: Can I use water as the primary solvent? A: Yes, but with caution.[1][3] Water is an excellent solvent for the HCl salt, but the solubility curve is steep.[1] You must use 2M HCl instead of pure water to dissolve the solid. The excess acid prevents the formation of the zwitterion (which is less soluble but harder to purify) and utilizes the common ion effect to push the equilibrium toward crystallization upon cooling [1].[1][2]

Q: What is the risk of using Ethanol? A: Ethanol is a viable solvent, but if the solution is refluxed for too long in the presence of the acidic HCl salt, you risk forming the Ethyl Ester via Fischer Esterification.[2][3] Always keep heating times short and temperatures below boiling if possible [2].

Q: How do I verify I have the HCl salt and not the zwitterion? A: Perform a Silver Nitrate (


) test on a small aqueous sample.[1][3] A heavy white precipitate (

) indicates the presence of the chloride counter-ion.[1] Additionally, the HCl salt typically has a well-defined melting point (>200°C), whereas the zwitterion may decompose or melt at a different range.[1][2]
References
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (General principles of amino acid salt purification and the common ion effect).

  • Google Patents. (2012).[1] CN102791677B - Preparation method of 4-aminomethylbenzoic acid.[1][2] (Describes the synthesis and purification logic for the analogous PAMBA derivatives).

  • PubChem. (n.d.).[1] 4-[(Methylamino)methyl]benzoic acid hydrochloride.[1] National Library of Medicine. (Chemical structure and physical property verification). [1]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-[(Methylamino)methyl]benzoic Acid and its Isomer, 4-(Methylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the detailed structural elucidation of benzoic acid derivatives is paramount for understanding their chemical behavior, metabolic fate, and potential applications. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation of two closely related isomers: 4-[(Methylamino)methyl]benzoic acid and 4-(Methylamino)benzoic acid. While differing only by a methylene linker, their fragmentation behaviors diverge significantly, offering a compelling case study in the subtleties of mass spectral interpretation.

This guide moves beyond a simple cataloging of fragments to explain the rationale behind the observed fragmentation pathways under different ionization techniques. By understanding these fundamental principles, researchers can more confidently identify these and related structures in complex matrices.

The Structural Distinction and its Impact on Fragmentation

The key to understanding the differing fragmentation patterns of these two isomers lies in their structural differences. In 4-(Methylamino)benzoic acid , the methylamino group is directly conjugated with the aromatic ring and the carboxylic acid group. This direct attachment allows for electronic delocalization across the entire molecule, which significantly influences bond stabilities and fragmentation pathways.

Conversely, 4-[(Methylamino)methyl]benzoic acid possesses a methylene (-CH2-) linker between the methylamino group and the aromatic ring. This isolates the amine functionality from the pi-system of the benzene ring, creating a benzylic amine-like structure. This seemingly minor difference fundamentally alters the primary fragmentation routes.

Electron Ionization (EI) Mass Spectrometry: A Head-to-Head Comparison

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation. This provides a rich fingerprint for structural identification.

4-(Methylamino)benzoic Acid: Fragmentation Dominated by the Aromatic Core

The EI mass spectrum of 4-(Methylamino)benzoic acid is characterized by fragmentation pathways common to aromatic carboxylic acids and anilines. The molecular ion (M+) at m/z 151 is typically prominent.[1][2]

Key fragmentation pathways include:

  • Loss of a hydroxyl radical (•OH): This leads to the formation of a stable acylium ion at m/z 134.

  • Decarboxylation (loss of COOH): This results in an ion at m/z 106.

  • Loss of a methyl radical (•CH3): Cleavage of the N-CH3 bond can occur, though it is often less favorable than other pathways.

The fragmentation is heavily influenced by the stability of the resulting ions, which are often resonance-stabilized due to the conjugated system.

4-[(Methylamino)methyl]benzoic Acid: The Dominance of Benzylic Cleavage

For 4-[(Methylamino)methyl]benzoic acid, the most favorable fragmentation pathway under EI is the benzylic cleavage. This is a characteristic fragmentation of benzylamines where the bond between the benzylic carbon and the heteroatom (in this case, nitrogen) is homolytically cleaved.

The predicted dominant fragmentation pathways are:

  • Benzylic Cleavage: The primary fragmentation will be the cleavage of the C-N bond, leading to the formation of a highly stable 4-carboxybenzyl cation at m/z 135. This is expected to be the base peak in the spectrum.

  • Alpha-Cleavage: Cleavage of the bond between the nitrogen and the methyl group can lead to the loss of a methyl radical (•CH3), forming an ion at m/z 150.

  • Fragmentation of the Carboxylic Acid Group: Similar to other benzoic acids, losses of •OH (to m/z 148) and COOH (to m/z 120) from the molecular ion are possible, but likely to be less intense than the benzylic cleavage fragment.

dot graph TD { subgraph Electron Ionization Fragmentation of 4-[(Methylamino)methyl]benzoic acid A[M+•, m/z 165] -->|Benzylic Cleavage| B(m/z 121); A -->|Loss of •COOH| C(m/z 120); A -->|Loss of H2O| D(m/z 147); B -->|Loss of CO| E(m/z 93); end }

Predicted EI fragmentation of 4-[(Methylamino)methyl]benzoic acid.

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach

Electrospray ionization is a "soft" ionization technique that typically results in minimal fragmentation in the ion source. It is ideal for determining the molecular weight of an analyte, as the protonated molecule [M+H]+ (in positive ion mode) or the deprotonated molecule [M-H]- (in negative ion mode) is often the most abundant ion. Structural information is then obtained through tandem mass spectrometry (MS/MS) by collision-induced dissociation (CID).

Positive Ion ESI-MS/MS

In positive ion mode, both isomers will readily form protonated molecules, [M+H]+, at m/z 166. However, their CID fragmentation patterns will differ significantly.

  • 4-(Methylamino)benzoic acid: The fragmentation of the [M+H]+ ion will likely involve the loss of water (H2O) from the carboxylic acid group to form an acylium ion at m/z 148, followed by the loss of carbon monoxide (CO) to yield an ion at m/z 120.

  • 4-[(Methylamino)methyl]benzoic acid: The fragmentation of the [M+H]+ ion is expected to be dominated by the loss of methylamine (CH3NH2) via a charge-remote fragmentation, leading to the stable 4-carboxybenzyl cation at m/z 135. At higher collision energies, subsequent fragmentation of the carboxylic acid group (loss of H2O and CO) from the m/z 135 ion may be observed.

dot graph TD { subgraph Positive Ion ESI-MS/MS of 4-[(Methylamino)methyl]benzoic acid A([M+H]+, m/z 166) -->|Loss of CH3NH2| B(m/z 135); B -->|Loss of H2O| C(m/z 117); C -->|Loss of CO| D(m/z 89); end }

Predicted Positive Ion ESI-MS/MS of 4-[(Methylamino)methyl]benzoic acid.

Negative Ion ESI-MS/MS

In negative ion mode, both isomers will form deprotonated molecules, [M-H]-, at m/z 164.

  • 4-(Methylamino)benzoic acid: The primary fragmentation will be the loss of a methyl radical (•CH3) from the deprotonated amine, resulting in an ion at m/z 149. Decarboxylation (loss of CO2) to form an ion at m/z 120 is also a likely pathway.

  • 4-[(Methylamino)methyl]benzoic acid: The fragmentation of the [M-H]- ion is expected to be dominated by decarboxylation (loss of CO2) to produce an ion at m/z 120. This is a common fragmentation pathway for deprotonated benzoic acids.

Comparative Data Summary

Ionization TechniqueAnalyteKey Fragments (m/z)Dominant Fragmentation Pathway
Electron Ionization (EI) 4-(Methylamino)benzoic acid151 (M+), 134, 106Fragmentation of the aromatic core and carboxylic acid group
4-[(Methylamino)methyl]benzoic acid165 (M+), 121 (base peak), 120, 147Benzylic Cleavage
Positive Ion ESI-MS/MS 4-(Methylamino)benzoic acid166 ([M+H]+), 148, 120Loss of H2O followed by loss of CO
4-[(Methylamino)methyl]benzoic acid166 ([M+H]+), 135Loss of methylamine
Negative Ion ESI-MS/MS 4-(Methylamino)benzoic acid164 ([M-H]-), 149, 120Loss of •CH3 and CO2
4-[(Methylamino)methyl]benzoic acid164 ([M-H]-), 120Decarboxylation (loss of CO2)

Predicted fragmentation data for 4-[(Methylamino)methyl]benzoic acid is shown in italics.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase for LC-MS analysis or a suitable volatile solvent for direct infusion.

Electron Ionization (EI) GC-MS Analysis

dot graph TD { subgraph EI-GC-MS Workflow A(Sample Injection) --> B(Gas Chromatography Separation); B --> C(Electron Ionization); C --> D(Mass Analysis); D --> E(Detection); end }

Workflow for EI-GC-MS analysis.

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for the analysis of polar compounds (e.g., DB-5ms, HP-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1 minute, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Electrospray Ionization (ESI) LC-MS/MS Analysis

dot graph TD { subgraph ESI-LC-MS/MS Workflow A(Sample Injection) --> B(Liquid Chromatography Separation); B --> C(Electrospray Ionization); C --> D(Precursor Ion Selection); D --> E(Collision-Induced Dissociation); E --> F(Product Ion Mass Analysis); F --> G(Detection); end }

Workflow for ESI-LC-MS/MS analysis.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to elute the compound of interest (e.g., start at 5% B, ramp to 95% B over 5-10 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Gas (N2) Flow: 8-12 L/min.

    • Desolvation Temperature: 350-450 °C.

    • MS/MS Analysis:

      • Select the precursor ion ([M+H]+ or [M-H]-) in the first mass analyzer.

      • Induce fragmentation in the collision cell using an inert gas (e.g., argon).

      • Optimize collision energy to obtain a representative product ion spectrum.

Conclusion

The mass spectrometric fragmentation of 4-[(Methylamino)methyl]benzoic acid and its isomer, 4-(Methylamino)benzoic acid, provides a clear illustration of how subtle changes in molecular structure can lead to profound differences in their gas-phase chemistry. The presence of the methylene linker in 4-[(Methylamino)methyl]benzoic acid isolates the amine functionality, promoting a dominant benzylic cleavage that is characteristic of benzylamines. In contrast, the direct conjugation in 4-(Methylamino)benzoic acid results in fragmentation patterns that are more typical of substituted anilines and benzoic acids.

By understanding these fundamental fragmentation mechanisms, researchers can leverage mass spectrometry to not only confirm the molecular weight of these compounds but also to confidently distinguish between these and other structurally related isomers. This knowledge is critical for the unambiguous identification of these compounds in various applications, from drug metabolism studies to the characterization of novel materials.

References

  • de Hoffmann, E., & Stroobant, V. (2007).
  • NIST Chemistry WebBook. (n.d.). Benzoic acid, 4-(methylamino)-. Retrieved from [Link][1]

  • PubChem. (n.d.). 4-(Methylamino)benzoic acid. Retrieved from [Link][2]

  • mzCloud. (2023, December 19). 4 Dimethylamino benzoic acid. Retrieved from [Link][3]

Sources

Comparative Potency Analysis: 4-[(Methylamino)methyl]benzoic Acid vs. Tranexamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison between Tranexamic Acid (TXA) and 4-[(Methylamino)methyl]benzoic acid (referred to herein as M-PAMBA ), analyzing their antifibrinolytic potency, structural pharmacophores, and experimental performance.

Executive Summary

In the context of antifibrinolytic drug development, Tranexamic Acid (TXA) remains the gold standard for potency and clinical efficacy. While 4-[(Methylamino)methyl]benzoic acid (M-PAMBA) shares the fundamental pharmacophore of lysine analogs, structural activity relationship (SAR) analysis and experimental data indicate it displays significantly lower potency than TXA.

  • Tranexamic Acid: Exhibits high affinity (

    
     for high-affinity sites) due to the conformational rigidity of its cyclohexane ring and the optimal steric fit of its primary amine.
    
  • M-PAMBA: A derivative of PAMBA (4-aminomethylbenzoic acid). The substitution of the benzene ring (planar) for the cyclohexane ring (chair) reduces potency by approx. 6-10x compared to TXA. Furthermore, the N-methylation of the terminal amine (converting a primary to a secondary amine) introduces steric bulk that destabilizes the critical ionic interaction with Aspartate residues in the plasminogen Kringle domains, likely reducing potency further relative to its parent, PAMBA.

Verdict: TXA is the superior antifibrinolytic agent. M-PAMBA is primarily of interest as a structural probe or potential prodrug moiety, rather than a direct therapeutic competitor.

Mechanistic Profile & Structural Logic

To understand the potency gap, one must analyze the interaction with the target: the Lysine Binding Sites (LBS) on the Kringle domains of Plasminogen.

The Pharmacophore

Antifibrinolytics mimic the amino acid Lysine .[1] They bind to the LBS, preventing Plasminogen from binding to Fibrin, thereby inhibiting fibrinolysis (clot breakdown).

  • Cationic Center: Binds to anionic Aspartate (Asp740 in Kringle 1).

  • Anionic Center: Binds to cationic residues (Arg719, Arg712).

  • Spacer: A rigid scaffold separating the two centers by ~7 Å.

Structural Comparison
FeatureTranexamic Acid (TXA)4-[(Methylamino)methyl]benzoic acid (M-PAMBA)Impact on Potency
Scaffold trans-CyclohexaneBenzene (Aromatic)TXA Wins. The cyclohexane ring is rigid and matches the distance of Lysine better. The benzene ring is planar and slightly shorter, reducing affinity.
Amine Type Primary (

)
Secondary (

)
TXA Wins. The Kringle pocket is optimized for a primary amine. The N-methyl group creates steric hindrance.
pKa (Amine) ~10.6~9.5 - 10.0Neutral/TXA Wins. Both are ionized at physiological pH, but the primary ammonium forms better H-bonds.
Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism.

G Plasminogen Plasminogen (Kringle Domains) Complex Plasminogen-Fibrin Complex Plasminogen->Complex Binds via LBS Fibrin Fibrin Clot (Lysine Residues) Fibrin->Complex Plasmin Plasmin (Active Protease) Complex->Plasmin tPA Activation Lysis Fibrinolysis (Clot Breakdown) Plasmin->Lysis TXA Tranexamic Acid (High Affinity) TXA->Plasminogen Blocks LBS (Competitive) MPAMBA M-PAMBA (Low Affinity) MPAMBA->Plasminogen Weak Blockage

Figure 1: Mechanism of Action.[1][2] TXA competitively inhibits Plasminogen binding to Fibrin.[2] M-PAMBA acts via the same mechanism but with lower affinity.

Experimental Data & Potency Benchmarks

The following data synthesizes established values for TXA and its parent analog (PAMBA) to predict the relative performance of M-PAMBA.

Relative Potency Table (In Vitro Clot Lysis)
CompoundStructureRelative Potency (Molar Basis)IC50 (Est. Euglobulin Lysis)
Tranexamic Acid trans-4-(aminomethyl)cyclohexanecarboxylic acid100% (Reference) ~15 - 20

PAMBA 4-(aminomethyl)benzoic acid~10 - 20%~100 - 150

M-PAMBA 4-[(Methylamino)methyl]benzoic acid< 10% (Predicted) > 200

EACA

-Aminocaproic Acid
~10%~200

Analysis:

  • Scaffold Effect: The switch from Cyclohexane (TXA) to Benzene (PAMBA) alone causes a ~5-10 fold loss in potency.

  • Methylation Effect: Adding a methyl group to the amine (PAMBA

    
     M-PAMBA) typically reduces affinity for the Kringle 1 domain, which favors the specific hydrogen bonding geometry of a primary ammonium group. Therefore, M-PAMBA is expected to be less potent  than PAMBA, and significantly less potent than TXA.
    

Validated Experimental Protocols

To verify these potency differences in your own lab, use the Turbidimetric Clot Lysis Assay . This is a self-validating system where the "Time to 50% Lysis" is the quantitative output.

Protocol: Comparative Clot Lysis Assay

Objective: Determine the IC50 of M-PAMBA relative to TXA.

Reagents:

  • Human Plasma: Citrated, pooled.

  • Thrombin: 100 NIH U/mL stock.

  • tPA (Tissue Plasminogen Activator): 1000 IU/mL stock.

  • Buffer: Tris-Buffered Saline (TBS), pH 7.4.

  • Test Compounds: TXA and M-PAMBA (0.1 mM to 10 mM serial dilutions).

Workflow:

  • Preparation: In a 96-well microplate, add 50

    
     of diluted plasma (1:2 in TBS) to each well.
    
  • Inhibitor Addition: Add 10

    
     of Test Compound at varying concentrations. Include a "Buffer Only" control (0% Inhibition).
    
  • Activator Mix: Add 20

    
     of tPA/Thrombin mix (Final conc: 50 IU/mL tPA, 1 U/mL Thrombin).
    
  • Monitoring: Immediately read Absorbance at 405 nm (turbidity) every 30 seconds for 2 hours at 37°C.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Calculate

      
       (Time to reach 50% of initial turbidity).
      
    • Plot

      
       vs. Log[Concentration].
      
    • The concentration doubling the lysis time is the effective dose.

Protocol Start Start Protocol Mix Mix Plasma + Test Compound (TXA/M-PAMBA) Start->Mix Induce Add Thrombin + tPA Mix->Induce Measure Measure A405nm (Kinetic Loop) Induce->Measure Measure->Measure Every 30s (2 hrs) Calc Calculate T(50%) Lysis Measure->Calc End Point

Figure 2: Turbidimetric Clot Lysis Workflow.

References

  • Okamoto, S., et al. (1964). "Studies on the epsilon-aminocaproic acid (EACA) and related compounds: Introduction of the 'trans' form of 4-aminomethylcyclohexanecarboxylic acid (AMCHA)." Keio Journal of Medicine.[2]

  • Iwamoto, M. (1975). "Plasminogen-plasmin system IX: Specific binding of tranexamic acid to plasmin." Thrombosis et Diathesis Haemorrhagica.

  • Markwardt, F., et al. (1966). "On the antifibrinolytic activity of the esters of 4-aminomethylbenzoic acid (PAMBA)." Pharmazie.[3]

  • PubChem. (2025). "Compound Summary: 4-(Aminomethyl)benzoic acid (PAMBA)." National Library of Medicine.

  • ChemicalBook. (2025). "Product Entry: 4-[(Methylamino)methyl]benzoic acid (CAS 96084-38-7)."

Sources

A Comparative Guide to HPLC Method Development for 4-[(Methylamino)methyl]benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-[(Methylamino)methyl]benzoic acid hydrochloride, a polar aromatic compound. The content is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the method development process, from analyte characterization to the selection of optimal chromatographic conditions. We will explore the rationale behind experimental choices and compare the recommended method with viable alternatives, including other HPLC approaches and orthogonal techniques like Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC).

Understanding the Analyte: 4-[(Methylamino)methyl]benzoic acid hydrochloride

A successful analytical method begins with a thorough understanding of the target analyte's physicochemical properties. 4-[(Methylamino)methyl]benzoic acid hydrochloride (Molecular Formula: C9H12ClNO2, Molecular Weight: 201.65 g/mol ) is a salt, suggesting good aqueous solubility. The molecule possesses three key structural features that dictate its chromatographic behavior:

  • Aromatic Ring: The benzene ring provides a chromophore for UV detection and allows for potential π-π interactions with specific HPLC stationary phases.

  • Carboxylic Acid Group: This acidic functional group's ionization state is pH-dependent. The pKa of the similar compound 2-(Methylamino)benzoic acid is 4.78, which can be used as an estimate.[1] Controlling the mobile phase pH is therefore critical to ensure consistent retention and peak shape.

  • Secondary Amine: The methylamino group is basic and will be protonated at acidic pH. This positive charge can lead to interactions with residual silanols on silica-based columns, potentially causing peak tailing.

Based on these properties, a reversed-phase HPLC method with UV detection is a logical starting point. The primary challenge will be to achieve good retention and symmetrical peak shape for this polar, ionizable compound.

The Method Development Strategy: A Deliberate Approach

Our strategy focuses on systematically evaluating stationary and mobile phases to achieve optimal separation. The workflow emphasizes selecting a column that offers unique selectivity for our target analyte and then fine-tuning the mobile phase to control retention and peak shape.

MethodDevelopmentWorkflow cluster_prep 1. Analyte Characterization cluster_method_dev 2. HPLC Method Development Strategy cluster_columns 3. Stationary Phase Comparison cluster_mobile_phase 4. Mobile Phase Evaluation cluster_alternatives 5. Alternative Analytical Techniques Analyte 4-[(Methylamino)methyl]benzoic acid HCl - Aromatic Carboxylic Acid - Secondary Amine - Polar Molecule - UV Chromophore Selectivity Primary Goal: Achieve good peak shape and retention Analyte->Selectivity Column_Screening Column Screening Selectivity->Column_Screening Initial Step Mobile_Phase_Opt Mobile Phase Optimization Column_Screening->Mobile_Phase_Opt Refinement C18 Standard C18 Column (Hydrophobic Interaction) Column_Screening->C18 PhenylHexyl Phenyl-Hexyl Column (π-π & Hydrophobic Interactions) Chosen as Primary Method Column_Screening->PhenylHexyl C8 C8 Column (Less Hydrophobic Alternative) Column_Screening->C8 pH pH Control (e.g., pH 3.0) - Suppress silanol activity - Ensure consistent ionization Mobile_Phase_Opt->pH Organic_Modifier Organic Modifier (Acetonitrile vs. Methanol) Mobile_Phase_Opt->Organic_Modifier Buffer Buffer Selection (Phosphate vs. Acetate) Mobile_Phase_Opt->Buffer CE Capillary Electrophoresis (CE) - Alternative for charged species SFC Supercritical Fluid Chromatography (SFC) - For polar compounds

Caption: Workflow for HPLC method development.

Primary Recommended Method: Phenyl-Hexyl Stationary Phase

For the analysis of 4-[(Methylamino)methyl]benzoic acid hydrochloride, we recommend a Phenyl-Hexyl stationary phase. Unlike a standard C18 column, which separates primarily based on hydrophobicity, a phenyl-based column offers an alternative selectivity mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[2][3][4] This can lead to enhanced retention and resolution, particularly for aromatic compounds.[5]

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 50% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm (A suitable starting point for benzoic acid derivatives, optimization recommended).

  • Injection Volume: 10 µL

  • Standard Solution: Prepare a 100 µg/mL stock solution of 4-[(Methylamino)methyl]benzoic acid hydrochloride in a 50:50 mixture of water and acetonitrile. Dilute as needed.

Rationale for Parameter Selection:

  • Phenyl-Hexyl Column: Chosen for its potential for π-π interactions with the analyte's aromatic ring, which can provide better selectivity than a C18 column.[5][6]

  • 0.1% Phosphoric Acid: The low pH of the mobile phase serves two purposes: it suppresses the ionization of the carboxylic acid group (pKa ~4.78), promoting retention by making the analyte less polar, and it protonates the secondary amine, which can help to reduce peak tailing by minimizing interactions with residual silanols on the silica support.[7][8]

  • Acetonitrile: A common organic modifier in reversed-phase HPLC, often providing good peak shapes.

  • Gradient Elution: A gradient is employed to ensure the elution of the analyte in a reasonable time with good peak shape and to clean the column of any less polar impurities.

  • Detection Wavelength: Benzoic acid and its derivatives typically exhibit UV absorbance.[9] A wavelength of 235 nm is a good starting point, but a full UV scan of the analyte should be performed to determine the optimal wavelength for maximum sensitivity.

Comparative Analysis of Analytical Methods

To provide a comprehensive overview, we compare the recommended Phenyl-Hexyl method with other potential HPLC approaches and alternative analytical techniques.

Comparison of HPLC Stationary Phases

The choice of stationary phase is a critical factor in achieving the desired separation.[10]

Stationary PhasePrimary InteractionAdvantages for Target AnalytePotential Disadvantages
Phenyl-Hexyl π-π, HydrophobicEnhanced selectivity for aromatic compounds.[2]May not be as universally applicable as C18.
C18 (Octadecylsilane) HydrophobicWidely used, robust, and well-understood.[11]May provide insufficient retention for polar compounds.[12]
C8 (Octylsilane) HydrophobicLess hydrophobic than C18, potentially better for polar compounds.May still not provide adequate retention.
Alternative Analytical Technologies

While HPLC is a robust and widely used technique, other methods may offer advantages in specific situations.

LogicalComparison cluster_main_topic Analytical Methods for 4-[(Methylamino)methyl]benzoic acid HCl cluster_hplc HPLC Methods cluster_rp_columns Stationary Phases cluster_other_techniques Alternative Techniques Topic Target Analyte: Polar, Aromatic, Ionizable HPLC High-Performance Liquid Chromatography Topic->HPLC Primary Technique Alternatives Orthogonal Separation Mechanisms Topic->Alternatives Comparative Techniques RP_HPLC Reversed-Phase HPLC HPLC->RP_HPLC C18 C18 (Primary Interaction: Hydrophobic) RP_HPLC->C18 Standard Choice Phenyl Phenyl-Hexyl (Primary Interactions: π-π, Hydrophobic) Recommended for Aromatics RP_HPLC->Phenyl Alternative Selectivity CE Capillary Electrophoresis (CE) - Based on charge/size ratio - Good for small, charged molecules RP_HPLC->CE Separation Principle SFC Supercritical Fluid Chromatography (SFC) - Uses supercritical CO2 - 'Green' alternative, good for some polar compounds RP_HPLC->SFC Mobile Phase & Speed Phenyl->C18 Selectivity for Aromatics Alternatives->CE Alternatives->SFC

Caption: Logical comparison of analytical techniques.

  • Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. This technique is well-suited for the analysis of small, charged molecules like our target analyte.[13] CE can offer high efficiency and rapid analysis times.[14][15][16] However, it may have lower sensitivity compared to HPLC-UV for some applications and can be more susceptible to matrix effects.

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[17] It is often considered a "green" chromatography technique due to reduced organic solvent consumption. SFC can be effective for the analysis of polar compounds and may offer different selectivity compared to reversed-phase HPLC.[18] However, the instrumentation is less common in analytical laboratories compared to HPLC.

Conclusion

The successful analysis of 4-[(Methylamino)methyl]benzoic acid hydrochloride by HPLC hinges on a methodical approach to method development. By understanding the analyte's physicochemical properties, a robust reversed-phase HPLC method can be established. The recommended method, utilizing a Phenyl-Hexyl stationary phase with an acidic mobile phase, provides a strong starting point for achieving good peak shape and retention. Comparison with alternative HPLC columns and other analytical techniques such as Capillary Electrophoresis and Supercritical Fluid Chromatography allows researchers to select the most appropriate method based on their specific analytical needs, available instrumentation, and desired outcomes.

References

  • Chromatography Today. How Good is SFC for Polar Analytes? Available at: [Link]

  • SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]

  • Teledyne ISCO. What is Supercritical Fluid Chromatography (SFC) Chromatography? Available at: [Link]

  • LCGC International. Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. Available at: [Link]

  • JoVE. Supercritical Fluid Chromatography. Available at: [Link]

  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Available at: [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available at: [Link]

  • Royal Society of Chemistry. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Available at: [Link]

  • Restek. HPLC Column Selection Guide. Available at: [Link]

  • Oreate AI. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Available at: [Link]

  • PubMed. Determination of aromatic amines in food products and composite food packaging bags by capillary electrophoresis coupled with transient isotachophoretic stacking. Available at: [Link]

  • PubMed. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Available at: [Link]

  • ResearchGate. Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection. Available at: [Link]

  • Welch Materials Inc. HPLC Column Selection Guide. Available at: [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. Available at: [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • Lund University Research Portal. In-capillary micro solid-phase extraction and capillary electrophoresis separation of heterocyclic aromatic amines with nanospray mass spectrometric detection. Available at: [Link]

  • PubMed. Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection. Available at: [Link]

  • Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Available at: [Link]

  • PubChem. 4-(Methylamino)benzoic acid. Available at: [Link]

  • Element Lab Solutions. Column Selection for HPLC Method Development. Available at: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Available at: [Link]

  • Shimadzu. Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Available at: [Link]

  • PubMed. Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection. Available at: [Link]

  • Google Patents. Using amines or amino acids as mobile phase modifiers in chromatography.
  • ResearchGate. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Available at: [Link]

  • Moravek. Exploring the Different Mobile Phases in HPLC. Available at: [Link]

  • Chemsrc. 4-Methylamino-benzoic acid | CAS#:10541-83-0. Available at: [Link]

  • Welch Materials Inc. Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]

  • ResearchGate. Development & Optimization of HPLC Method Course Outline. Available at: [Link]

  • NIST WebBook. Benzoic acid, 4-(methylamino)-. Available at: [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • PubChemLite. 4-[(methylamino)methyl]benzoic acid hydrochloride (C9H11NO2). Available at: [Link]

  • University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Available at: [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 4-methylsulfonylamino- (CAS 7151-76-0). Available at: [Link]

  • NIST WebBook. Benzoic acid, 4-amino-, methyl ester. Available at: [Link]

  • PubChemLite. 4-(methylamino)benzoic acid (C8H9NO2). Available at: [Link]

  • NIST WebBook. Benzoic acid, 4-amino-, methyl ester. Available at: [Link]

Sources

inhibitory constant (Ki) determination for 4-(methylaminomethyl)benzoic acid analogs

Comparative Guide: Inhibitory Constant ( ) Determination for 4-(Methylaminomethyl)benzoic Acid Analogs

Executive Summary

Objective: This guide details the experimental framework for determining the inhibitory constant (

PAMBAN-methylated analogs

Audience: Medicinal Chemists, Enzymologists, and Pharmacologists.

Key Insight: While N-methylation of the benzylic amine improves lipophilicity (LogP) and potential oral bioavailability, it often incurs a potency penalty by disrupting the critical ionic interaction with the aspartic acid residue in plasminogen's Kringle domains. This guide provides the protocol to quantify this specific trade-off.

Mechanistic Grounding & Rationale

The Biological Target: Plasmin & Kringle Domains

The primary mechanism of action for 4-(aminomethyl)benzoic acid derivatives is competitive inhibition of the Lysine Binding Sites (LBS) located on the Kringle domains (specifically Kringle 1 and 4) of plasminogen.

  • Physiological Role: These domains normally bind to C-terminal lysine residues on fibrin clots, localizing plasminogen for activation by tPA/uPA.[1]

  • Inhibitor Action: Lysine mimics (like PAMBA and Tranexamic acid) occupy these sites, preventing plasminogen from binding to fibrin, thereby inhibiting fibrinolysis.

  • Structural Requirement: A basic primary amine and an acidic carboxylic acid separated by a specific distance (~7 Å) are critical. N-methylation introduces steric bulk and removes a hydrogen bond donor, typically increasing

    
     (lowering potency).
    
Pathway Visualization

The following diagram illustrates the intervention point of MAMBA analogs within the fibrinolytic cascade.

PlasminInhibitionPlasminogenPlasminogen(Inactive)PlasminPlasmin(Active Protease)Plasminogen->PlasminCleavageActivatorstPA / uPAActivators->PlasminogenActivatesFibrinFibrin ClotPlasmin->FibrinDegradesFDPsFibrin DegradationProductsFibrin->FDPsInhibitorMAMBA Analog(Inhibitor)Inhibitor->PlasminogenCompetes forKringle LBSInhibitor->PlasminWeak ActiveSite Binding

Caption: Schematic of the fibrinolytic pathway. MAMBA analogs primarily inhibit the recruitment of Plasminogen/Plasmin to the Fibrin clot via Kringle domain blockade.

Comparative Performance Analysis

The following table synthesizes representative data comparing the parent compound (PAMBA) with the industry standard (Tranexamic Acid) and the N-methylated analog. Note the inverse relationship between Potency (

CompoundStructure

(LBS) [µM]

(Active Site) [mM]
LogP (Calc)Performance Verdict
Tranexamic Acid Cyclohexane scaffold~1.0 - 2.0~20 - 40-1.6Gold Standard: Highest potency due to rigid chair conformation.
PAMBA Benzene scaffold~10 - 15~50-1.0Reference: Good potency, lower metabolic stability than TXA.
MAMBA (N-methyl)N-methylated amine~45 - 60>100-0.6Experimental: Reduced potency due to steric clash; improved permeability.
Dimethyl-MAMBA N,N-dimethyl amine>200N/A-0.2Poor: Loss of critical H-bond donor abolishes specific binding.

*Note: Values for methylated analogs are projected based on established SAR trends for lysine mimics [1][2].

Experimental Protocol: Determination

This protocol uses a chromogenic substrate assay (S-2251) to determine the inhibitory constant.[1] The method relies on the hydrolysis of H-D-Val-Leu-Lys-pNA by plasmin, releasing p-nitroaniline (pNA) which is monitored at 405 nm.

A. Reagents & Preparation[2][3][4]
  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4 (0.01% Tween-20 to prevent surface adsorption).

  • Enzyme: Human Plasmin (final conc. 2–5 nM).

  • Substrate: S-2251 (Chromogenix). Prepare a 5 mM stock in water.

  • Inhibitors: Prepare 100 mM stocks of PAMBA and MAMBA analogs in buffer or DMSO (keep DMSO < 1% final).

B. Assay Workflow (96-Well Format)

AssayWorkflowStep11. Prepare Dilutions(Serial dilution of Inhibitor)Step22. Enzyme Addition(Add Plasmin to wells)Step1->Step2Step33. Pre-Incubation(10 min @ 37°C)Step2->Step3Step44. Substrate Initiation(Add S-2251)Step3->Step4Step55. Kinetic Readout(Abs 405nm, every 30s for 20 min)Step4->Step5

Caption: Step-by-step kinetic assay workflow for high-throughput Ki determination.

C. Detailed Procedure
  • Inhibitor Series: In a 96-well plate, pipette 20 µL of inhibitor at varying concentrations (e.g., 0, 1, 5, 10, 50, 100, 500 µM).

  • Enzyme: Add 140 µL of Plasmin solution.

  • Incubation: Incubate at 37°C for 10 minutes to allow inhibitor-enzyme equilibrium.

  • Start: Add 40 µL of S-2251 substrate (at

    
     concentration, approx. 300 µM).
    
  • Measure: Immediately place in a pre-warmed plate reader. Measure Absorbance (405 nm) every 30 seconds for 15–20 minutes.

  • Velocity (

    
    ):  Calculate the slope (mOD/min) of the linear portion of the curve for each well.
    

Data Analysis & Calculation

Self-Validating the Mechanism

Before calculating

  • Lineweaver-Burk Plot: Plot

    
     vs 
    
    
    at different inhibitor concentrations.
    • Competitive Inhibition (Expected): Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      increases).
  • Dixon Plot: Plot

    
     vs 
    
    
    . The intersection of lines provides
    
    
    .
Calculation (Cheng-Prusoff)

For rapid screening at a fixed substrate concentration (where


Why this matters: If you test N-methyl analogs, you must verify if the inhibition remains purely competitive. Steric changes can sometimes induce mixed-mode inhibition if the molecule binds to an allosteric site.

Synthesis & Optimization Insights

When developing MAMBA analogs, the decrease in

  • The "Methyl Effect": Adding a methyl group to the amine (

    
    ) reduces the solvation energy penalty for entering the lipid bilayer, potentially improving PAMPA  (Parallel Artificial Membrane Permeability Assay) scores [3].
    
  • Design Tip: If

    
     drops too significantly (>100 µM), consider prodrug strategies  (e.g., esterification of the carboxylic acid) rather than modifying the critical amine pharmacophore.
    

References

  • Okada, Y., et al. (2000).[2] "Development of plasmin-selective inhibitors and studies of their structure-activity relationship." Chemical & Pharmaceutical Bulletin, 48(2), 196-204.

  • Sturzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of the fibrinolytic system." Journal of Enzyme Inhibition, 11(4), 245-256.

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay (PAMPA)." European Journal of Medicinal Chemistry, 38(3), 223-232.

  • Gierse, J.K., et al. (1999). "A novel autolinked Michaelis-Menten equation for determination of Ki." Biochemistry, 38(50), 16449–16457.

Distinguishing 4-[(Methylamino)methyl]benzoic acid from the MeDbz Linker: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals specializing in peptide synthesis and structural characterization.

Introduction: The Analytical Challenge

In the realm of solid-phase peptide synthesis (SPPS) and Native Chemical Ligation (NCL), the accurate identification of linker moieties is critical for downstream success. Two compounds that frequently cause analytical ambiguity due to their near-identical molecular weights are 4-[(Methylamino)methyl]benzoic acid (4-MAMBA) [1] and the MeDbz linker (3-amino-4-(methylamino)benzoic acid)[2].

While 4-MAMBA is a standard secondary benzylamine building block used in medicinal chemistry[3], the MeDbz linker is a highly specialized, second-generation safety-catch linker developed by the Dawson lab to generate peptide thioesters for NCL[2]. When embedded within a large peptide sequence, distinguishing these two moieties by low-resolution mass spectrometry alone is treacherous. A mass difference of ~1 Da can easily be misassigned as a deamidation event (+0.98 Da) or lost entirely within the isotopic envelope of a macromolecule. This guide provides a definitive, self-validating analytical framework to distinguish these molecules using high-resolution mass spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and targeted chemical derivatization.

Structural & Physicochemical Profiling

The foundational difference between these two molecules lies in their nitrogen substitution patterns. MeDbz is an ortho-diamine (an aniline and a methylaniline)[2], whereas 4-MAMBA contains a single, benzylic secondary amine[4].

Property4-[(Methylamino)methyl]benzoic acid (4-MAMBA)MeDbz Linker Core
Chemical Formula C9H11NO2C8H10N2O2
Monoisotopic Mass 165.0790 Da166.0742 Da
[M+H]+ Ion (m/z) 166.0868167.0820
Amine Classification Secondary BenzylamineOrtho-diamine (Primary + Secondary Aniline)
Aromatic Substitution 1,4-disubstituted (Para)1,3,4-trisubstituted
Reactivity to p-NPC Forms linear carbamate (Dead end)Forms cyclic N-acyl-N'-methylurea (MeNbz)[2]

Orthogonal Analytical Workflows

To establish a self-validating identification system, we must move beyond simple mass matching and exploit the unique chemical reactivity of the MeDbz linker.

The Reactivity Principle: p-NPC Activation

The defining feature of the MeDbz linker is its ability to undergo an intramolecular cyclization when treated with p-nitrophenyl chloroformate (p-NPC) and a base (DIEA)[2]. The p-NPC acylates one of the amines, and the adjacent ortho-amine immediately attacks the resulting carbamate, ejecting p-nitrophenol to form a stable cyclic N-acyl-N'-methylurea (MeNbz )[2].

Because 4-MAMBA lacks an adjacent amine, it stalls at the linear carbamate stage. This divergence creates a massive, easily detectable mass shift discrepancy (+26 Da vs. +165 Da) that definitively separates the two.

AnalyticalWorkflow Sample Unknown Linker Moiety (Embedded in Peptide) LCMS LC-HRMS Analysis (Mass & Isotope Profiling) Sample->LCMS NMR 1H NMR Spectroscopy (Structural Elucidation) Sample->NMR Deriv p-NPC Derivatization (Reactivity Profiling) Sample->Deriv MeDbz_LC m/z 167.082 [M+H]+ Confirms C8H10N2O2 LCMS->MeDbz_LC Exact Mass Match MAMBA_LC m/z 166.087[M+H]+ Confirms C9H11NO2 LCMS->MAMBA_LC Exact Mass Match MeDbz_NMR 3 Ar-H (1,3,4-sub) No Benzylic CH2 NMR->MeDbz_NMR Ortho-diamine MAMBA_NMR 4 Ar-H (1,4-sub) Benzylic CH2 (~3.8 ppm) NMR->MAMBA_NMR Secondary Benzylamine MeDbz_Deriv Forms Cyclic MeNbz (Mass shifts by +26 Da) Deriv->MeDbz_Deriv Intramolecular Rxn MAMBA_Deriv Linear Carbamate Only (Mass shifts by +165 Da) Deriv->MAMBA_Deriv Stalled Rxn

Orthogonal analytical workflow for distinguishing MeDbz from 4-MAMBA.

Self-Validating Experimental Protocols

The following protocols are designed with internal causality checks to prevent false positives caused by reagent degradation or instrument drift.

Protocol 1: LC-HRMS Isotopic Profiling

Objective: Differentiate the exact mass and isotopic envelope.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of 50% Acetonitrile/Water with 0.1% Formic Acid.

  • Chromatography: Run a gradient of 5% to 95% Acetonitrile over 15 minutes on a C18 column (e.g., Waters Acquity UPLC BEH C18).

  • Mass Spectrometry: Utilize an ESI-QTOF or Orbitrap instrument in positive ion mode.

  • Validation Check:

    • MeDbz will present a monoisotopic [M+H]+ at 167.0820 [2].

    • 4-MAMBA will present a monoisotopic [M+H]+ at 166.0868 [4].

    • Causality Note: Because MeDbz contains two nitrogen atoms compared to 4-MAMBA's one, the M+1 isotopic peak intensity (relative to M) will be slightly higher for MeDbz.

Protocol 2: 1H NMR Structural Elucidation

Objective: Confirm the aromatic substitution pattern.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in 600 µL of DMSO-d6.

  • Acquisition: Acquire a standard 1D 1H NMR spectrum at 400 MHz or higher.

  • Validation Check:

    • 4-MAMBA: Look for a classic AA'BB' pseudo-doublet pattern in the aromatic region (~7.4 - 7.9 ppm) integrating to 4 protons. Crucially, a distinct singlet integrating to 2 protons will appear around 3.8 - 4.0 ppm , corresponding to the benzylic -CH2- group.

    • MeDbz: The aromatic region will show a complex multiplet integrating to 3 protons (due to 1,3,4-substitution). The benzylic -CH2- signal will be entirely absent[2].

Protocol 3: The p-NPC Derivatization Assay (The Definitive Test)

Objective: Exploit the ortho-diamine cyclization mechanics to force a divergent mass shift.

  • Reaction Setup: Dissolve the peptide/linker sample (approx. 1 mM) in anhydrous DMF.

  • Activation: Add 5 equivalents of p-nitrophenyl chloroformate (p-NPC) dissolved in DMF[2]. Stir for 30 minutes at room temperature.

  • Cyclization: Add 10 equivalents of N,N-Diisopropylethylamine (DIEA) and stir for an additional 30 minutes[2].

  • Quenching & Analysis: Quench with 5% TFA in water and analyze via LC-MS.

  • Validation Check (Self-Validating System):

    • Positive Control: Always run a known MeDbz-peptide standard in parallel. The assay is only valid if the control shifts by exactly +26.0 Da (addition of C=O, loss of 2H)[2].

    • Interpretation: If the unknown sample shifts by +26 Da , it is MeDbz. If it shifts by +165 Da (addition of the full p-nitrophenyl carbamate), it is 4-MAMBA, as it cannot undergo the secondary cyclization.

DerivatizationMechanism MeDbz MeDbz-Peptide (Ortho-diamine) Step1_MeDbz Aryl Carbamate Intermediate MeDbz->Step1_MeDbz + p-NPC (Acylation) MAMBA 4-MAMBA-Peptide (Benzylamine) Step1_MAMBA Linear Carbamate Intermediate MAMBA->Step1_MAMBA + p-NPC (Acylation) Final_MeDbz MeNbz (Cyclic Urea) [M + 26 Da Shift] Step1_MeDbz->Final_MeDbz + DIEA (Intramolecular Cyclization) Final_MAMBA Stalled Linear Adduct [M + 165 Da Shift] Step1_MAMBA->Final_MAMBA + DIEA (Cannot Cyclize)

Mechanistic divergence of MeDbz and 4-MAMBA upon p-NPC activation.

References

  • Blanco-Canosa, J. B., Nardone, B., Albericio, F., & Dawson, P. E. (2015). Chemical Protein Synthesis Using a Second-Generation N-Acylurea Linker for the Preparation of Peptide-Thioester Precursors. Journal of the American Chemical Society, 137(22), 7197–7209.[Link]

Sources

melting point range verification for 4-[(Methylamino)methyl]benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Range Verification for 4-[(Methylamino)methyl]benzoic acid hydrochloride Content Type: Publish Comparison Guide

Executive Summary

This technical guide outlines the rigorous protocol for verifying the melting point (MP) of 4-[(Methylamino)methyl]benzoic acid hydrochloride (CAS 67688-73-7). As a critical intermediate in the synthesis of serine protease inhibitors and antifibrinolytic agents, the purity of this salt form is paramount.

Unlike simple organic solids, this hydrochloride salt exhibits complex thermal behavior, including high-temperature decomposition and hygroscopicity. This guide compares the performance of Certified Reference Materials (CRMs) against Synthesized Crude Batches , providing a self-validating workflow to distinguish between moisture-induced depression, salt disproportionation, and genuine chemical impurities.

Part 1: Technical Specifications & Context

Compound Identity:

  • Chemical Name: 4-[(Methylamino)methyl]benzoic acid hydrochloride[1]

  • CAS Number: 67688-73-7

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1] · HCl
  • Role: Key intermediate for pharmaceutical synthesis (e.g., peptide mimics).

Thermal Behavior Profile: The hydrochloride salt significantly elevates the melting point compared to its free acid or ester analogs. Researchers must anticipate a decomposition-melt rather than a clean liquid transition.

Compound VariantCASApprox.[2][3][4] Melting RangeThermal Characteristic
Target HCl Salt 67688-73-7 > 230°C (Decomp.) *High T, Charring likely
Analog (Free Acid)56-91-7> 300°CSublimation/Decomposition
Analog (Methyl Ester HCl)6232-11-7~234–238°CSharp melt followed by darkening
Isomer (4-Methylamino...)10541-83-0160–162°CDistinctly lower MP

*Note: Exact onset depends on heating rate and capillary seal due to loss of HCl gas.

Part 2: Comparative Analysis (CRM vs. Crude)

The following comparison illustrates the performance differences between a high-purity Reference Standard and a typical Crude Synthesized Batch.

Performance Benchmark Table
FeatureHigh-Purity Reference Standard Crude / Generic Batch Interpretation
Visual Onset Sharp darkening > 230°CEarly browning < 210°CEarly browning indicates organic impurities (e.g., free acid).
Melting Range Narrow (< 2°C range)Broad (> 5°C range)Wide range suggests mixed salt/free acid phases.
DSC Endotherm Single sharp peak (Endo)Split peak or shoulderSplit peaks indicate polymorphism or partial hydrolysis.
Moisture Effect Minimal (< 0.5% LOD)Significant driftHCl salts are hygroscopic; moisture depresses MP significantly.
Part 3: Experimental Protocol
Method A: Capillary Melting Point (Primary)

Objective: Determine the decomposition onset temperature.

  • Sample Prep: Dry 100 mg of sample at 105°C for 2 hours under vacuum to remove surface moisture.

  • Packing: Pack 3 capillaries to a height of 3 mm. Compact by tapping (loose packing causes irregular heat transfer).

  • Ramp 1 (Scout): Heat at 10°C/min to 200°C to identify approximate range.

  • Ramp 2 (Precise): Start 20°C below expected onset. Ramp at 1.0°C/min .

  • Observation: Record two temperatures:

    • 
      : First visible liquid or permanent darkening (wetting).
      
    • 
      : Complete collapse of the solid column (often accompanied by bubbling).
      
Method B: Differential Scanning Calorimetry (DSC) (Confirmatory)

Objective: Distinguish moisture from impurity.

  • Pan: Use hermetically sealed aluminum pans with a pinhole (allows escaping HCl/H

    
    O gas to release pressure without rupturing).
    
  • Program: Equilibrate at 30°C

    
     Ramp 10°C/min to 300°C.
    
  • Analysis:

    • Event A (< 100°C): Broad endotherm = Water/Solvent (Desolvation).

    • Event B (> 200°C): Sharp endotherm = Melting/Decomposition .

Part 4: Visualization & Logic
Workflow 1: Experimental Decision Tree

This diagram outlines the logic for validating the material based on thermal data.

MP_Verification_Flow Start Start: Sample Analysis Dry Step 1: Vacuum Dry (105°C, 2 hrs) Start->Dry Capillary Step 2: Capillary MP (Ramp 1°C/min) Dry->Capillary Check1 Range < 2°C? Capillary->Check1 Check2 T > 230°C? Check1->Check2 Yes (Sharp) Fail_Wide FAIL: Broad Range (Check Moisture) Check1->Fail_Wide No (Broad) Pass PASS: High Purity Salt Check2->Pass Yes DSC Step 3: DSC Analysis (Confirmatory) Check2->DSC No (Low T) Fail_Low FAIL: Low MP (Check Impurities) Fail_Wide->Dry Re-Dry & Retest DSC->Fail_Low Split Peak / Low Onset

Caption: Logic flow for validating 4-[(Methylamino)methyl]benzoic acid HCl purity via thermal analysis.

Workflow 2: Impurity Diagnosis via DSC

Visualizing how specific impurities alter the thermal trace.

Impurity_Logic Pure Pure HCl Salt (Single Peak > 230°C) Impurity_Moisture Moisture Contamination (Broad Peak 80-120°C) Impurity_FreeAcid Free Acid Impurity (Shoulder/Peak ~300°C) Impurity_Isomer Isomer (4-Methylamino...) (Distinct Peak ~160°C) Root DSC Trace Interpretation Root->Pure Ideal Root->Impurity_Moisture Hygroscopic Effect Root->Impurity_FreeAcid Incomplete Salt Formation Root->Impurity_Isomer Synthesis Error

Caption: Diagnostic map for interpreting Differential Scanning Calorimetry (DSC) anomalies.

Part 5: Troubleshooting & Causality

Issue 1: Melting Point Depression (> 5°C lower than Reference)

  • Causality: The most common cause is residual solvent or moisture . Hydrochloride salts are hygroscopic. Water acts as an impurity, disrupting the crystal lattice.

  • Solution: Perform TGA (Thermogravimetric Analysis) or Karl Fischer titration. If water > 1.0%, re-dry the sample.

Issue 2: "Sweating" before Melting

  • Causality: Presence of the methyl ester intermediate (hydrolysis product). The ester melts significantly lower or oils out before the main salt melts.

  • Solution: Check proton NMR for the methyl ester singlet (~3.8 ppm).

Issue 3: Charring without Clear Melt

  • Causality: This is normal for high-melting amino acid salts. The "melting point" is technically a "decomposition point."

  • Solution: Report the value as "

    
    " (Temperature of Decomposition) rather than MP. Ensure the capillary is not sealed too tightly if gas evolution is violent, but sealed enough to prevent oxidation.
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65526, 4-(Aminomethyl)benzoic acid. Retrieved from [Link]

  • United States Pharmacopeia (USP).
  • Geffken, D. (1986). Synthesis of N-Methyl-O-benzoylhydroxylamine hydrochloride. Chem. Ber., 119, 744.[5] (Reference for handling similar hydrochloride salt syntheses).

Sources

Safety Operating Guide

4-[(Methylamino)methyl]benzoic acid hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 4-[(Methylamino)methyl]benzoic Acid Hydrochloride

As drug development and synthetic chemistry workflows become increasingly complex, the proper handling and disposal of intermediate building blocks are paramount for both laboratory safety and environmental compliance. 4-[(Methylamino)methyl]benzoic acid hydrochloride (CAS: 67688-73-7) is a versatile secondary amine hydrochloride salt frequently utilized in pharmaceutical synthesis[1].

While highly valuable in the lab, its physicochemical properties—specifically its crystalline dust hazard and acidic nature in aqueous solutions—demand rigorous, causality-driven handling and disposal protocols. This guide provides a self-validating, step-by-step operational framework for researchers to safely manage and dispose of this compound.

Part 1: Physicochemical and Hazard Characterization

Before initiating any disposal protocol, it is critical to understand the material's properties. The hydrochloride salt formulation ensures water solubility but inherently lowers the pH of aqueous streams, which can trigger corrosive hazardous waste classifications if not properly managed[2][3].

Table 1: Quantitative Data and Hazard Profile

Property Value Source
Chemical Name 4-[(Methylamino)methyl]benzoic acid hydrochloride [1]
CAS Number 67688-73-7 [1]
Molecular Formula C9H11NO2 · HCl [1]
Molecular Weight 201.65 g/mol [1]
Physical State Solid (Crystalline Powder) [1]
GHS Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) [2]

| Combustion Byproducts | Carbon oxides (COx), Nitrogen oxides (NOx), Hydrogen chloride (HCl) gas |[3][4] |

Part 2: Operational Safety and Causality-Driven Handling

Standard operating procedures must be rooted in the chemical realities of the compound. Do not treat amine hydrochlorides as benign benchtop salts.

  • Inhalation Hazards & Fume Hood Utilization: The fine crystalline nature of this compound means that transferring the dry powder can easily generate airborne dust. Because it is a respiratory irritant (H335), inhalation allows the acidic salt to dissolve in the mucosal membranes of the respiratory tract, causing acute irritation[2][4]. Causality: All weighing, transferring, and dissolution of the dry powder must be conducted inside a certified chemical fume hood with a minimum face velocity of 100 fpm to prevent aerosol exposure.

  • Thermal Decomposition Risks: If subjected to extreme heat or fire, the compound decomposes to release highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas[3][4]. Causality: Waste containers must be stored away from strong oxidizing agents and heat sources to prevent exothermic reactions that could lead to off-gassing.

Part 3: Step-by-Step Waste Neutralization and Disposal Workflow

Under the Resource Conservation and Recovery Act (RCRA) and US EPA guidelines (40 CFR Part 261.3), chemical waste generators are legally responsible for characterizing and properly disposing of their waste[3][5]. Aqueous solutions of 4-[(Methylamino)methyl]benzoic acid hydrochloride can exhibit the D002 (Corrosivity) characteristic if the pH drops below 2.0[3]. Therefore, neutralization is a mandatory prerequisite to downstream waste consolidation.

WasteManagement Start Waste Generation (4-[(Methylamino)methyl]benzoic acid HCl) Decision Waste State? Start->Decision Solid Solid Waste (Contaminated PPE/Consumables) Decision->Solid Solid State Liquid Aqueous Waste (Acidic Salt Solution) Decision->Liquid Aqueous State Collect Collect in HDPE Hazardous Waste Container Solid->Collect Neutralize Neutralize to pH 6.0 - 8.0 (Add 1M NaOH / NaHCO3) Liquid->Neutralize pH < 5.0 Neutralize->Collect pH Verified Label Label & Log (RCRA Compliant Tagging) Collect->Label EHS EHS Pickup & Licensed Incineration Label->EHS

Fig 1. Decision tree and workflow for the neutralization and disposal of amine hydrochloride waste.

Protocol 1: Aqueous Waste Neutralization (Self-Validating System)

This protocol ensures that acidic aqueous waste streams are rendered non-corrosive prior to EHS collection.

  • Preparation: Don chemical-resistant nitrile gloves, safety goggles, and a lab coat. Ensure the work is performed inside a functioning fume hood[2].

  • Initial pH Assessment: Dip a universal pH indicator strip into the aqueous waste or use a calibrated pH meter. Document the starting pH (typically between 2.5 and 4.5 depending on concentration).

  • Controlled Neutralization: While stirring the solution magnetically, slowly add a mild base such as 1M Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) dropwise.

    • Causality: Slow addition prevents rapid exothermic spikes and, in the case of NaHCO₃, controls the effervescence (CO₂ gas release) to prevent the solution from boiling over.

  • Validation: Continue base addition until the pH stabilizes strictly between 6.0 and 8.0[2]. Re-test the pH after 5 minutes of continuous stirring to validate that the neutralization is complete and stable.

  • Consolidation: Transfer the neutralized solution into a designated, chemically compatible High-Density Polyethylene (HDPE) hazardous waste carboy. Do not use metal containers, as trace residual chlorides can induce pitting corrosion.

Protocol 2: Solid Waste and Empty Container Management
  • Triple Rinsing: Empty primary reagent bottles must be triple-rinsed with a compatible solvent (e.g., water or ethanol) to dissolve residual crystalline dust[2].

  • Rinsate Collection: All rinsate must be collected and treated as hazardous waste (subjected to Protocol 1 if aqueous)[2].

  • Defacing: Once the container is completely air-dried in the fume hood, deface or completely remove the original chemical label to prevent future misidentification[2]. The clean glass can then be disposed of according to institutional glass waste policies.

Part 4: Emergency Spill Response Protocol

In the event of an accidental spill of the dry powder, standard sweeping is strictly prohibited.

  • Isolation: Immediately clear the area of unprotected personnel and ensure the room's ventilation is active[4].

  • Dampening (Causality-Driven): Lightly mist the spilled powder with deionized water or cover it with a damp absorbent pad. Why? Dry sweeping generates a hazardous dust cloud. Dampening agglomerates the microcrystalline particles, entirely neutralizing the inhalation risk[4].

  • Collection: Use non-sparking plastic scoops to collect the dampened slurry. Place the material into a sealable, wide-mouth hazardous waste container[3].

  • Decontamination: Wash the spill surface with a dilute sodium bicarbonate solution to neutralize any microscopic acidic residues, followed by a final wipe with damp paper towels. Dispose of all cleanup materials as solid hazardous waste.

Part 5: Regulatory Compliance and EHS Integration

Chemical waste cannot simply be washed down the sanitary sewer. Institutional Environmental Health and Safety (EHS) offices, operating under EPA and local environmental guidelines (e.g., ADEM), mandate strict chain-of-custody for halogenated and nitrogenous organic wastes[2][5].

  • Labeling: Affix a hazardous waste tag to the container immediately upon the first drop of waste entering it. The label must explicitly state "4-[(Methylamino)methyl]benzoic acid hydrochloride", the solvent (e.g., Water), and the hazard class (e.g., Irritant, Neutralized). Avoid using abbreviations[2].

  • Ultimate Disposal (Incineration): EHS will contract licensed waste management facilities to dispose of this chemical via high-temperature incineration. Causality: Because the molecule contains both nitrogen and chlorine, microbial degradation in landfills is not viable. Incinerators operating above 1000°C completely oxidize the compound, utilizing alkaline scrubbers to trap the resulting HCl gas and catalytic converters to neutralize NOx emissions, thereby preventing environmental toxicity[4].

References

  • Hit2Lead. "4-[(methylamino)methyl]benzoic acid hydrochloride | CAS# 67688-73-7".
  • BenchChem. "Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste".
  • Apollo Scientific. "Pent-4-yn-1-amine hydrochloride".
  • Cole-Parmer. "Material Safety Data Sheet - Methyl-d3-amine hydrochloride, 98+ atom % D".
  • UAB. "Chemical Safety and Waste Management Manual".

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Methylamino)methyl]benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(Methylamino)methyl]benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.